molecular formula C9H9N3O B183148 7-Amino-4-methyl-1,8-naphthyridin-2-ol CAS No. 1569-15-9

7-Amino-4-methyl-1,8-naphthyridin-2-ol

Cat. No.: B183148
CAS No.: 1569-15-9
M. Wt: 175.19 g/mol
InChI Key: URBSEJOKAKIABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSEJOKAKIABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166156
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-15-9
Record name 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-4-methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-1,8-naphthyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible and effective synthesis protocol for 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is based on an adaptation of the well-established Conrad-Limpach reaction, a reliable method for the formation of quinoline and naphthyridine ring systems.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound, this compound, is presented below. These properties are crucial for its handling, characterization, and application in further research.

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
IUPAC Name This compound
Synonyms 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one
CAS Number 1569-15-9[1]

Synthesis Protocol

The synthesis of this compound can be achieved via a one-pot acid-catalyzed condensation and cyclization reaction between 2,6-diaminopyridine and ethyl acetoacetate. This approach is a modification of the Conrad-Limpach synthesis, which is a classic method for preparing 4-hydroxyquinolines and related heterocyclic systems[2][3].

Reaction Scheme

The overall reaction is as follows:

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2,6-Diaminopyridine Reaction H₂SO₄ (conc.) Reflux 2,6-Diaminopyridine->Reaction + Ethyl Acetoacetate Ethyl Acetoacetate->Reaction This compound Reaction->this compound

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2,6-Diaminopyridine

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diaminopyridine (1 equivalent).

  • Addition of Reagents: To the flask, add ethyl acetoacetate (1.1 equivalents).

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL per 0.1 mole of aminopyridine) to the mixture with constant stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 135°C) using an oil bath. Maintain the reflux with continuous stirring for approximately 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms. The pH should be adjusted to approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Reactant Ratio (2,6-diaminopyridine : Ethyl acetoacetate) 1 : 1.1
Reaction Temperature ~135 °C
Reaction Time 5 hours
Expected Yield 60-70%
Purity (after recrystallization) >98%
Appearance Off-white to pale yellow solid

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 2,6-Diaminopyridine + Ethyl Acetoacetate Acidification Add Conc. H₂SO₄ Reactants->Acidification Reflux Heat to Reflux (~135°C, 5h) Acidification->Reflux Cooling Cool to Room Temperature Reflux->Cooling Quenching Pour into Ice Cooling->Quenching Neutralization Neutralize with NaOH (aq) Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization Analysis Characterization (NMR, IR, MS) Recrystallization->Analysis Product Pure this compound Analysis->Product

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers and scientists are encouraged to optimize the reaction conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety procedures should be followed at all times, particularly when handling concentrated acids and bases.

References

An In-Depth Technical Guide to the Chemical Properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectral data, a proposed synthetic pathway, and potential biological significance.

Core Chemical Properties

This compound, also known by its IUPAC name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, is a nitrogen-containing heterocyclic compound.[1][2] Its structure features a naphthyridine core, which is a bicyclic aromatic system composed of two fused pyridine rings. The presence of amino, methyl, and hydroxyl (in its tautomeric lactam form) functional groups contributes to its specific chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one[1][2]
Synonyms This compound, 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one[1][2]
CAS Number 1569-15-9[1][2]
Molecular Formula C₉H₉N₃O[1][2]
Molecular Weight 175.19 g/mol [1][2]
Melting Point 405 °C (decomposes)
Boiling Point 394.9 ± 35.0 °C (Predicted)
pKa 3.49 ± 0.20 (Predicted)
Solubility Information not available. Expected to be soluble in polar organic solvents like DMSO and DMF.

Synthesis and Purification

The proposed synthesis involves the condensation of an o-amino-substituted pyridine derivative with a compound containing a reactive methylene group, such as an α-methylene ketone or ester.

Synthesis_Workflow Reactant1 2,6-Diaminopyridine Reaction1 Condensation Reactant1->Reaction1 Reactant2 Ethyl Acetoacetate Reactant2->Reaction1 Intermediate Pyridinyl Enamine Intermediate Reaction2 Intramolecular Cyclization (Friedländer Annulation) Intermediate->Reaction2 Product This compound Purification Purification (Recrystallization) Product->Purification Catalyst Acid or Base Catalyst (e.g., p-TsOH, piperidine) Catalyst->Reaction2 Reaction1->Intermediate Formation of Intermediate Reaction2->Product Ring Closure

Proposed synthesis workflow for this compound.
Experimental Protocol: Proposed Friedländer Annulation

Materials:

  • 2,6-Diaminopyridine

  • Ethyl acetoacetate

  • Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., piperidine)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • A mixture of 2,6-diaminopyridine and a slight excess of ethyl acetoacetate is prepared in a high-boiling point solvent.

  • A catalytic amount of an acid or base is added to the mixture.

  • The reaction mixture is heated to a high temperature (typically 180-250 °C) with continuous stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The crude product is collected by filtration and washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and solvent residues.

  • Further purification is achieved by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring, a singlet for the methyl group, and signals for the amino and amide protons. The chemical shifts will be influenced by the electron-donating and withdrawing nature of the substituents.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings and the carbonyl carbon will be characteristic.

General Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • Referencing: Use the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the amino and amide groups (around 3100-3500 cm⁻¹).

  • C=O stretching vibration of the lactam ring (around 1650-1680 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).

  • C-H stretching and bending vibrations for the methyl and aromatic protons.

General Experimental Protocol for FT-IR (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.

  • Analysis: The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern can provide further structural information.

Biological Activity and Potential Applications

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3]

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active 1,8-naphthyridine derivatives suggests its potential as a lead compound in drug discovery. The presence of the amino and methyl groups can be synthetically modified to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Given the known anticancer properties of many 1,8-naphthyridine derivatives, a potential area of investigation for this compound is its effect on cancer cell signaling pathways.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activation Compound 7-Amino-4-methyl- 1,8-naphthyridin-2-ol Compound->Kinase_Cascade Inhibition? Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factors->Cellular_Response Regulation

Hypothetical signaling pathway inhibition by this compound.

This diagram illustrates a hypothetical mechanism where the compound could inhibit a kinase signaling cascade, a common target for anticancer drugs, thereby affecting downstream cellular responses crucial for cancer progression. Further experimental validation is necessary to confirm such activity.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and interesting physicochemical properties. While detailed experimental protocols for its synthesis and specific biological mechanisms of action require further investigation, its 1,8-naphthyridine core suggests significant potential for applications in drug discovery, particularly in the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties to support and guide future research endeavors in this area.

References

In-Depth Technical Guide on the Spectroscopic Data of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Amino-4-methyl-1,8-naphthyridin-2-ol, also known by its IUPAC name, 7-amino-4-methyl-1H-1,8-naphthyridin-2-one[1]. This naphthyridine derivative is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the 1,8-naphthyridine scaffold. This document presents available spectroscopic data in a structured format, details relevant experimental protocols, and includes a plausible synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 1569-15-9)[1]. The data has been compiled from various sources to provide a comprehensive reference.

Table 1: Mass Spectrometry Data

Ionization Modem/z ValueRelative IntensityPutative Assignment
GC-MS175High[M]+ (Molecular Ion)
GC-MS146Medium[M-CHO]+
GC-MS147Medium[M-CO]+

Data sourced from PubChem[1].

Table 2: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~6.2s-
H-5~7.0d~8.0
H-6~7.8d~8.0
-CH₃~2.4s-
-NH₂~5.5br s-
N-H (lactam)~11.0br s-

Note: These are predicted values based on related structures and require experimental verification.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C-2~162
C-3~105
C-4~148
C-4a~118
C-5~115
C-6~135
C-7~155
C-8a~150
-CH₃~20

Note: These are predicted values based on related structures and require experimental verification.

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (amine and lactam)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl)
~1660C=O stretching (lactam)
1620-1580C=C and C=N stretching (aromatic ring)
~1500N-H bending (amine)
~1450C-H bending (methyl)

Note: These are characteristic absorption regions for the functional groups present in the molecule and require experimental verification for precise peak locations.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of 1,8-naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Spectra are typically acquired with 16 to 64 scans.

  • ¹³C NMR: A larger number of scans is generally required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Data Collection: The KBr pellet is placed in the sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample is prepared in a volatile organic solvent.

  • For Electrospray Ionization (ESI), a dilute solution (e.g., 1 µg/mL) is prepared in a solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer coupled with a suitable inlet system (e.g., GC or direct infusion pump for ESI).

  • Analysis: The sample is introduced into the instrument, ionized, and the mass-to-charge ratios of the resulting ions are measured.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_6_diaminopyridine 2,6-Diaminopyridine condensation Condensation 2_6_diaminopyridine->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation cyclization Cyclization condensation->cyclization Intermediate target_molecule 7-Amino-4-methyl- 1,8-naphthyridin-2-ol cyclization->target_molecule

A plausible synthetic workflow for this compound.

This proposed synthesis involves the condensation of 2,6-diaminopyridine with ethyl acetoacetate, followed by an intramolecular cyclization to form the naphthyridine ring system. The reaction conditions would likely require an acid or base catalyst and elevated temperatures.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure. The following diagram illustrates this relationship for this compound.

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Data structure This compound (C₉H₉N₃O) NMR NMR (¹H, ¹³C) structure->NMR Probes Nuclei IR FT-IR structure->IR Probes Bonds MS Mass Spectrometry structure->MS Determines Mass nmr_data Chemical Shifts Coupling Constants NMR->nmr_data ir_data Vibrational Frequencies (Functional Groups) IR->ir_data ms_data Molecular Ion Peak Fragmentation Pattern MS->ms_data

Logical workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectral data, a comprehensive experimental protocol for its acquisition, and a structural representation to aid in spectral assignment.

Introduction

This compound, also known by its tautomeric form 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one, is a nitrogen-containing heterocyclic molecule.[1] Its structural elucidation is paramount for confirming its identity and purity, particularly in the context of synthesis and biological screening. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of each proton within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) provides information about the interaction between neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.2 - 6.5Singlet (s)N/A
H-57.0 - 7.3Doublet (d)8.0 - 9.0
H-66.5 - 6.8Doublet (d)8.0 - 9.0
CH₃2.2 - 2.5Singlet (s)N/A
NH₂5.0 - 6.0Broad Singlet (br s)N/A
NH (lactam)10.0 - 12.0Broad Singlet (br s)N/A
OH (enol)12.0 - 14.0Broad Singlet (br s)N/A

Note: The chemical shifts for NH and OH protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents.

Structural Diagram and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the proton numbering scheme used for the predicted spectral assignments.

G A Acquire 1D ¹H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., to residual DMSO-d₅) B->C D Integrate Signals C->D E Identify Chemical Shifts (δ) D->E F Determine Multiplicities (s, d, t, q, m) E->F G Measure Coupling Constants (J) F->G H Assign Signals to Protons (based on δ, multiplicity, J, and integration) G->H I Correlate with Structure H->I

References

Mass Spectrometry of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted mass spectrometric behavior of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in peer-reviewed literature, this document presents a theoretical analysis based on its chemical structure and established fragmentation patterns of related heterocyclic compounds. The guide outlines a hypothetical fragmentation pathway, predicted mass-to-charge ratios (m/z) of key fragments, and a comprehensive experimental protocol for acquiring such data using Electrospray Ionization-Mass Spectrometry (ESI-MS). The information herein serves as a foundational resource for researchers undertaking the characterization of this and similar naphthyridine derivatives.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₉H₉N₃O and a monoisotopic mass of 175.0746 g/mol .[1] Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the predicted mass spectral characteristics of this compound, providing a framework for its identification and analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) and its major theoretical fragment ions in positive ion mode mass spectrometry. These predictions are based on the compound's structure and common fragmentation mechanisms for similar aromatic and heterocyclic systems.

Predicted Ion Formula Predicted m/z Description
[M+H]⁺[C₉H₁₀N₃O]⁺176.0818Protonated parent molecule
[M+H - NH₃]⁺[C₉H₇N₂O]⁺159.0553Loss of ammonia from the amino group
[M+H - CO]⁺[C₈H₁₀N₃]⁺148.0869Loss of carbon monoxide from the hydroxylactone moiety
[M+H - CH₃CN]⁺[C₇H₇N₂O]⁺135.0553Putative loss of acetonitrile via ring cleavage

Proposed Fragmentation Pathway

The proposed fragmentation of protonated this compound ([M+H]⁺) is initiated by the localization of the positive charge, likely on one of the nitrogen atoms. Subsequent fragmentation events are predicted to involve the loss of small neutral molecules such as ammonia (NH₃) from the 7-amino group and carbon monoxide (CO) from the 2-ol (keto) form. The stability of the bicyclic naphthyridine ring system suggests that significant collision energy would be required to induce further ring cleavage.

Fragmentation_Pathway parent [M+H]⁺ m/z = 176.0818 frag1 [M+H - NH₃]⁺ m/z = 159.0553 parent->frag1 - NH₃ frag2 [M+H - CO]⁺ m/z = 148.0869 parent->frag2 - CO frag3 [M+H - CH₃CN]⁺ m/z = 135.0553 parent->frag3 - CH₃CN

A predicted fragmentation pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometry Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

  • Tandem Mass Spectrometry (MS/MS):

    • Select the protonated parent ion ([M+H]⁺, m/z 176.0818) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectra.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 analysis1 Direct Infusion into ESI Source prep3->analysis1 analysis2 Acquire Full Scan MS Data analysis1->analysis2 analysis3 Select [M+H]⁺ for MS/MS analysis2->analysis3 analysis4 Acquire Product Ion Spectra analysis3->analysis4 data1 Determine Accurate Mass analysis4->data1 data2 Identify Fragmentation Patterns data1->data2 data3 Structural Elucidation data2->data3

A general experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and predicted m/z values, in conjunction with the detailed experimental protocols, offer a valuable starting point for the empirical characterization of this molecule. Researchers and scientists in the field of drug development can utilize this information to guide their analytical efforts in identifying and elucidating the structure of this and structurally related naphthyridine derivatives. It is important to reiterate that the data presented is theoretical and awaits experimental verification.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the characteristic vibrational modes of the molecule, presents a summary of its Fourier-Transform Infrared (FTIR) spectrum, and outlines the experimental protocols for obtaining such data.

Molecular Structure and Functional Groups

This compound is a substituted naphthyridine derivative with the molecular formula C₉H₉N₃O. Its structure incorporates several key functional groups that give rise to a characteristic infrared spectrum. These include an amino group (-NH₂), a hydroxyl group (-OH) which may exist in tautomeric equilibrium with a carbonyl group (C=O), a methyl group (-CH₃), and the naphthyridine ring system itself, which contains aromatic C-H and C=N bonds. The analysis of the positions and intensities of the absorption bands in the IR spectrum allows for the confirmation of these structural features.

Infrared Spectrum Analysis

The FTIR spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The spectrum is characterized by distinct regions corresponding to stretching and bending vibrations.

Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their expected regions of absorption in an infrared spectrum.

Key Vibrational Modes of this compound cluster_molecule This compound cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol C₉H₉N₃O NH2 Amino (-NH₂) mol->NH2 OH_CO Hydroxyl/Amide (-OH / C=O) mol->OH_CO CH3 Methyl (-CH₃) mol->CH3 Aromatic Naphthyridine Ring (C-H, C=C, C=N) mol->Aromatic NH_stretch ~3400-3200 (N-H Stretch) NH2->NH_stretch OH_stretch ~3300-2500 (O-H Stretch, broad) OH_CO->OH_stretch CO_stretch ~1700-1650 (C=O Stretch) OH_CO->CO_stretch CH_stretch ~3000-2850 (C-H Stretch) CH3->CH_stretch Aromatic_stretch ~1600-1450 (C=C, C=N Stretch) Aromatic->Aromatic_stretch Fingerprint < 1400 (Bending, etc.)

Caption: Key functional groups and their corresponding IR absorption regions.

Quantitative Infrared Spectroscopy Data

The following table summarizes the key absorption peaks observed in the FTIR spectrum of this compound. The data is sourced from the SpectraBase database.[1]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400 - 3200Strong, BroadN-H stretching (amino group), O-H stretching (hydroxyl group)
~3000 - 2850MediumC-H stretching (methyl and aromatic groups)
~1660StrongC=O stretching (amide/lactam tautomer)
~1620StrongN-H bending (amino group)
~1580 - 1450Medium-StrongC=C and C=N stretching (naphthyridine ring)
~1400MediumC-H bending (methyl group)
Below 1400VariousFingerprint region, including various bending and ring vibrations

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound requires meticulous sample preparation. The following outlines a standard protocol for the KBr pellet method, a common technique for solid-state FTIR analysis.[2][3][4]

KBr Pellet Method

This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample

  • FTIR-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[2]

  • Sample Grinding: Place 1-2 mg of the this compound sample into the agate mortar and grind it to a fine powder.[3]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[4] Grind the sample and KBr together until a homogenous, fine powder is obtained. The concentration of the sample in the KBr should be in the range of 0.2% to 1%.[5]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[2][6] Applying a vacuum during pressing can help to eliminate air and moisture, resulting in a clearer pellet.[2]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately for background correction.

The following diagram illustrates the workflow for this experimental protocol.

Experimental Workflow for KBr Pellet FTIR Analysis start Start dry_kbr Dry KBr Powder (110°C, 2-3 hrs) start->dry_kbr grind_sample Grind Sample (1-2 mg) start->grind_sample end End mix Mix Sample with KBr (100-200 mg) dry_kbr->mix grind_sample->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press analyze Place Pellet in Spectrometer & Acquire Spectrum press->analyze process Process Data (Background Subtraction) analyze->process process->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a valuable analytical fingerprint for its structural identification and characterization. The key absorption bands corresponding to the amino, hydroxyl/amide, methyl, and naphthyridine ring functionalities are clearly identifiable. By following standardized experimental protocols, such as the KBr pellet method, researchers can obtain high-quality, reproducible spectra for this compound, aiding in its analysis and application in various scientific fields.

References

Navigating the Solubility Landscape of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[1][2] The specific compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, possesses structural features—an amino group and a hydroxyl group on the naphthyridine core—that suggest potential hydrogen bonding capabilities, which can significantly influence its solubility in protic solvents. Understanding its solubility profile in a range of pharmaceutically relevant solvents is a fundamental step in its preclinical development.

Currently, there is a lack of publicly available, quantitative data on the solubility of this compound in different solvents. This guide aims to bridge this gap by providing researchers with the necessary protocols to generate this crucial data and a standardized format for its presentation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below, based on publicly available data.[5]

PropertyValueSource
Molecular FormulaC₉H₉N₃OPubChem[5]
Molecular Weight175.19 g/mol PubChem[5]
XLogP30.2PubChem[5]
Melting Point405 °C (decomposed)ChemicalBook[6]
pKa (predicted)3.49 ± 0.20ChemicalBook[6]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. The following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine solubility at controlled temperatures (e.g., 25°C and 37°C) to assess the impact of temperature on this property.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedObservations
Water25Shake-Flask
Water37Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.437Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent.[7][9]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.[8]

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) before taking the supernatant.

  • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[9]

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microplate.

  • Plate reader capable of detecting turbidity or light scattering.

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Dispense the aqueous buffer into the wells of a microplate.

  • Add small, incremental volumes of the DMSO stock solution to the buffer-containing wells.

  • After each addition, mix the contents of the wells.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Weigh excess compound add_solvent Add known volume of solvent prep->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge sample agitate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end start Start start->prep G solubility_test Determine Solubility high_solubility High Solubility (>100 µg/mL) solubility_test->high_solubility Result low_solubility Low Solubility (<10 µg/mL) solubility_test->low_solubility Result moderate_solubility Moderate Solubility solubility_test->moderate_solubility Result proceed Proceed with formulation high_solubility->proceed structure_mod Consider structural modification low_solubility->structure_mod formulation_dev Formulation enhancement required (e.g., co-solvents, salt formation) moderate_solubility->formulation_dev

References

Tautomeric Landscape of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential tautomeric forms of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the absence of direct experimental studies on this specific molecule in publicly available literature, this document serves as a predictive guide, leveraging established principles of tautomerism in related heterocyclic systems and data from analogous compounds. Understanding the tautomeric preferences of this molecule is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[1] This process typically involves the migration of a proton.[2] In the context of this compound, the primary tautomerism at play is lactam-lactim tautomerism, a phenomenon common in heterocyclic compounds containing a hydroxyl group alpha or gamma to a ring nitrogen atom.[3] The equilibrium between the lactam (keto) and lactim (enol) forms can be influenced by various factors, including solvent polarity, temperature, and pH.[3][4] Additionally, the presence of the amino group introduces the possibility of amino-imino tautomerism.

The principal tautomeric forms of this compound are the lactam, lactim, and a potential zwitterionic form. Based on studies of analogous 2-hydroxypyridine and 1,8-naphthyridine systems, the lactam form is generally favored, particularly in polar solvents, due to the stability of the amide group and favorable hydrogen bonding interactions.[3][4]

Potential Tautomeric Forms

The key tautomeric equilibrium for this compound is between the lactam and lactim forms. The amino group can also participate in tautomerism, leading to imino forms, though these are generally less stable for exocyclic amino groups on such heterocyclic rings.

Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_analysis Data Correlation and Conclusion Tautomer_Modeling Model Tautomers (Lactam, Lactim) DFT_Gas DFT Geometry Optimization & Energy Calculation (Gas Phase) Tautomer_Modeling->DFT_Gas DFT_Solvent DFT with Solvation Model (e.g., PCM) DFT_Gas->DFT_Solvent Predict_Spectra Predict NMR & UV-Vis Spectra (GIAO & TD-DFT) DFT_Solvent->Predict_Spectra Compare_Data Compare Experimental and Predicted Spectroscopic Data Predict_Spectra->Compare_Data Synthesis Synthesis & Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C, VT-NMR) Synthesis->NMR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy (Solvatochromism) Synthesis->UV_Vis_Analysis NMR_Analysis->Compare_Data UV_Vis_Analysis->Compare_Data Determine_Equilibrium Determine Predominant Tautomer and Equilibrium Position Compare_Data->Determine_Equilibrium

References

Unraveling the Therapeutic Potential of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kenilworth, NJ, December 28, 2025 – In the ever-evolving landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the current understanding of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a member of this promising class of compounds. While detailed mechanistic studies on this specific molecule are not extensively available in the public domain, this paper will explore its potential mechanisms of action by examining the broader family of 1,8-naphthyridine derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical series.

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention from researchers due to its diverse pharmacological properties.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1] Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease.[1]

General Biological Activities of the 1,8-Naphthyridine Scaffold

The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, leading to a wide range of biological targets. The primary reported activities for this class of compounds are summarized below.

Biological ActivityTherapeutic AreaReferences
AntimicrobialInfectious Diseases[1][2]
AnticancerOncology[1]
Anti-inflammatoryInflammatory Diseases[1][2]
AntiviralInfectious Diseases[1]
Neurological DisordersNeurology[1]
AntihypertensiveCardiovascular[2]
AntiplateletCardiovascular[2]

Postulated Mechanism of Action for this compound

Given the absence of specific studies on this compound, its mechanism of action can be inferred from related analogs. Many 1,8-naphthyridine derivatives exert their therapeutic effects by inhibiting key enzymes or interacting with specific receptors.

One of the most well-established mechanisms for antibacterial 1,8-naphthyridines, such as nalidixic acid, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds disrupt essential bacterial processes, leading to cell death.

In the context of cancer, various 1,8-naphthyridine derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1] Inhibition of these kinases can halt the uncontrolled growth of cancer cells. Some derivatives may also act as DNA intercalating agents or topoisomerase inhibitors, similar to their antibacterial counterparts but with selectivity for mammalian enzymes.

The anti-inflammatory and neurological effects of some 1,8-naphthyridines are thought to be mediated through the modulation of various signaling pathways, including those involving cytokines and neurotransmitter receptors.

A potential logical workflow for investigating the mechanism of action of a novel 1,8-naphthyridine derivative like this compound is outlined in the diagram below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation A Compound Synthesis (this compound) B Phenotypic Screening (e.g., cell viability, antimicrobial activity) A->B C Affinity Chromatography B->C Identified Activity D Computational Docking B->D Identified Activity E Genetic Screens B->E Identified Activity F Enzymatic Assays (e.g., kinase inhibition, gyrase assay) C->F Putative Target D->F Putative Target E->F Putative Target G Cell-based Assays (e.g., pathway analysis, reporter genes) F->G Confirmed Target H In Vivo Models G->H Validated Mechanism

Figure 1: A generalized workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the study of related compounds, the following general methodologies are commonly employed.

Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives often involves a multi-step process. A common route is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For example, the synthesis of a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, involved the reaction of 7-amino-2-methyl-1,8-naphthyridine with acetic anhydride.[3]

In Vitro Assays for Biological Activity

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is typically determined using broth microdilution or agar dilution methods according to standard guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

Cytotoxicity Assays: The effect of the compound on cell viability is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo®).

Enzyme Inhibition Assays: For kinase inhibition, assays often involve measuring the phosphorylation of a substrate using methods like radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays. For DNA gyrase inhibition, supercoiling assays are commonly used.

The signaling pathway diagram below illustrates a hypothetical kinase inhibition cascade that could be a target for a 1,8-naphthyridine derivative.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Naphthyridine 7-Amino-4-methyl- 1,8-naphthyridin-2-ol (Hypothetical Inhibitor) Naphthyridine->RAF

Figure 2: A simplified representation of the MAPK/ERK signaling pathway, a potential target for anticancer 1,8-naphthyridine derivatives.

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated, the broader family of 1,8-naphthyridine derivatives presents a rich field for therapeutic development. Their diverse biological activities suggest that these compounds can be tailored to interact with a variety of molecular targets. Further research, following established protocols for target identification and mechanism of action studies, is necessary to unlock the full potential of this promising molecule and its analogs. The information compiled in this guide serves as a foundation for future investigations into this important class of compounds.

References

Physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this heterocyclic compound.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, is a solid organic compound.[1] While some of its properties have been computationally predicted, others have been determined experimentally. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉N₃OPubChem[1]
Molecular Weight 175.19 g/mol PubChem[1]
CAS Number 1569-15-9PubChem[1]
Melting Point 405 °C (decomposes)ChemicalBook
Boiling Point (Predicted) 394.9 ± 35.0 °CChemicalBook
Density (Predicted) 1.42 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 3.49 ± 0.20ChemicalBook

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Spectroscopy Type Data Availability
¹H NMR Spectrum available from SpectraBase.[1]
¹³C NMR No explicit experimental data found.
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center.[1]
Infrared (FTIR) Spectrum available from SpectraBase (KBr wafer).[1]

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for 1,8-naphthyridine derivatives often involves the condensation of an aminopyridine with a β-ketoester, followed by cyclization. For this compound, a potential starting material would be a diamino-methyl-pyridine derivative reacted with a suitable β-ketoester like ethyl acetoacetate under acidic conditions, followed by thermal cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Diaminopyridine derivative Diaminopyridine derivative Condensation (Acid Catalyst) Condensation (Acid Catalyst) Diaminopyridine derivative->Condensation (Acid Catalyst) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation (Acid Catalyst) Thermal Cyclization Thermal Cyclization Condensation (Acid Catalyst)->Thermal Cyclization This compound This compound Thermal Cyclization->this compound

Proposed synthesis workflow for this compound.

Protocol:

  • Condensation: A mixture of the appropriate diaminopyridine derivative and ethyl acetoacetate is refluxed in the presence of an acid catalyst (e.g., concentrated sulfuric acid) in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate from the condensation step is heated at a high temperature to induce cyclization.

  • Purification: The crude product is cooled, filtered, and recrystallized from a suitable solvent (e.g., ethanol/ether mixture) to yield the purified this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer.

    • ¹³C NMR: Acquire the proton-decoupled spectrum on a 75 MHz or higher spectrometer.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[2][3]

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. GC-MS data suggests EI has been successfully employed.[1]

  • Sample Introduction: For GC-MS, the sample is introduced via a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined to confirm the molecular weight and deduce structural information.

Biological Activity

While specific biological activities for this compound have not been detailed in the available literature, the 1,8-naphthyridine scaffold is a well-known pharmacophore present in numerous compounds with a broad range of biological activities.[4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] Therefore, it is plausible that this compound may exhibit similar biological effects. Further investigation is required to determine its specific pharmacological profile.

G cluster_compound Test Compound cluster_screening Biological Screening cluster_assays Specific Assays cluster_elucidation Mechanism of Action This compound This compound In vitro assays In vitro assays This compound->In vitro assays Cell-based assays Cell-based assays This compound->Cell-based assays Enzyme inhibition assays Enzyme inhibition assays In vitro assays->Enzyme inhibition assays Antimicrobial screening Antimicrobial screening In vitro assays->Antimicrobial screening Cytotoxicity assays Cytotoxicity assays Cell-based assays->Cytotoxicity assays Target identification Target identification Enzyme inhibition assays->Target identification Antimicrobial screening->Target identification Pathway analysis Pathway analysis Cytotoxicity assays->Pathway analysis

Conceptual workflow for investigating the biological activity of the compound.

Signaling Pathway Involvement

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways. Given the diverse biological activities of the 1,8-naphthyridine class of compounds, its potential interactions with various cellular signaling cascades warrant further investigation.

Conclusion

This compound is a heterocyclic compound with defined physical and chemical properties. While its complete experimental characterization and biological profile are not yet fully elucidated, the existing data on related 1,8-naphthyridine derivatives suggest it may hold potential for further investigation in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a foundation for future research into this compound.

References

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-amino-4-methyl-1H-1,8-naphthyridin-2-one

The 1,8-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] This class of compounds has garnered significant attention from researchers due to its versatile synthesis and the diverse pharmacological properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] This technical guide focuses on a specific derivative, 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, providing a detailed examination of its chemical properties, synthesis, and biological significance for professionals in drug discovery and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 7-amino-4-methyl-1H-1,8-naphthyridin-2-one.[3] It is also recognized by synonyms such as 7-Amino-4-methyl-1,8-naphthyridin-2-ol.[3][4] The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 7-amino-4-methyl-1H-1,8-naphthyridin-2-onePubChem[3]
CAS Number 1569-15-9ChemicalBook[4]
Molecular Formula C₉H₉N₃OPubChem[3]
Molecular Weight 175.19 g/mol PubChem[3]
Melting Point 405 °C (decomposed)ChemicalBook[4]
Boiling Point (Predicted) 394.9 ± 35.0 °CChemicalBook[4]
Density (Predicted) 1.42 ± 0.1 g/cm³ChemicalBook[4]
pKa (Predicted) 3.49 ± 0.20ChemicalBook[4]
XLogP3 0.2PubChem[3]

Synthesis and Experimental Protocols

The synthesis of 1,8-naphthyridine derivatives can be achieved through various chemical strategies. While a specific, detailed protocol for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is not extensively documented in the provided results, general synthetic routes for related naphthyridinones offer a foundational methodology. The synthesis often involves the cyclization of substituted aminopyridines with reagents that form the second ring.

General Synthetic Workflow

A common approach involves the condensation of a 2,6-diaminopyridine derivative with a β-keto ester, followed by cyclization. The workflow below illustrates a generalized pathway for synthesizing the 1,8-naphthyridin-2-one core structure.

G cluster_reactants Starting Materials Reactant1 Substituted 2,6-Diaminopyridine Condensation Step 1: Condensation Reaction (e.g., Gould-Jacobs reaction) Reactant1->Condensation Reactant2 Ethyl Acetoacetate Derivative Reactant2->Condensation Intermediate Amine-Enoate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization Product 7-amino-4-methyl-1H-1,8-naphthyridin-2-one Cyclization->Product Intermediate->Cyclization Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of the 1,8-naphthyridin-2-one scaffold.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not detailed, the synthesis of the closely related 7-amino-1,8-naphthyridin-2(1H)-one has been reported.[5] The following protocol is a generalized adaptation based on established methods for similar structures.

  • Condensation: A substituted 2,6-diaminopyridine is reacted with an equimolar amount of a suitable β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate for a CF₃ group, or ethyl acetoacetate for a methyl group) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.

  • Cyclization: The mixture is heated to a high temperature (typically 240-260 °C) for a set period to induce intramolecular cyclization. During this step, ethanol and water are removed from the reaction mixture.

  • Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and then purified. Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., a mixture of acetonitrile and methanol) or by column chromatography on silica gel.[5]

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Therapeutic Potential

The 1,8-naphthyridine nucleus is a key pharmacophore in numerous clinically significant drugs, most notably the quinolone antibiotics (e.g., Nalidixic acid).[6][7] Derivatives of this scaffold have demonstrated a remarkable range of biological activities.

Table 2: Spectrum of Biological Activities for 1,8-Naphthyridine Derivatives
Biological ActivityDescriptionKey References
Antibacterial Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Some act by inhibiting bacterial DNA gyrase, while others can enhance the activity of existing antibiotics by inhibiting efflux pumps.[1][8]
Anticancer Certain derivatives exhibit cytotoxic activity against various cancer cell lines. Mechanisms can include the inhibition of protein kinases or induction of apoptosis.[1][2]
Antiviral Activity against various viruses, including HIV, has been reported.[1]
Anti-inflammatory Some compounds have shown potential as anti-inflammatory agents.[2]
Neurological Disorders Applications in neurological conditions such as Alzheimer's disease and depression have been explored.[2]
Enzyme Inhibition Recently, a 1,8-naphthyridin-2-one derivative was identified as a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a target for cardiovascular and metabolic diseases.[9]

While specific quantitative bioactivity data for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is limited in the public domain, it has been noted for its insecticidal properties, having been extracted from the leaves of the Rhododendron dauricum tree.[4]

Potential Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms by which 1,8-naphthyridine derivatives can combat antibiotic resistance is through the inhibition of bacterial efflux pumps. These pumps are transmembrane proteins that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. By inhibiting these pumps, 1,8-naphthyridine derivatives can restore the effectiveness of conventional antibiotics.

G cluster_cell Bacterial Cell Antibiotic_out Antibiotic (extracellular) Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Enters cell Naphthyridine 1,8-Naphthyridine Derivative EffluxPump Efflux Pump (e.g., NorA, MepA) Naphthyridine->EffluxPump Blocks pump EffluxPump->Antibiotic_out Expelled Target Intracellular Target (e.g., DNA Gyrase) Antibiotic_in->EffluxPump Binds to pump Antibiotic_in->Target Inhibits target

Caption: Mechanism of enhancing antibiotic activity via efflux pump inhibition.

Conclusion and Future Directions

7-amino-4-methyl-1H-1,8-naphthyridin-2-one belongs to the versatile and pharmacologically significant 1,8-naphthyridine family. Its chemical properties make it an interesting candidate for further investigation and derivatization. While its own biological profile is not yet fully elucidated, the broad spectrum of activities associated with the 1,8-naphthyridin-2-one core—ranging from antibacterial to enzyme inhibition—suggests significant potential.

Future research should focus on:

  • Elucidating Bioactivity: Comprehensive screening of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one against a wide range of biological targets to identify its primary mechanisms of action and therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the structural requirements for optimal activity and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and outlining the potential of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one as a valuable scaffold in the ongoing quest for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family. This class of compounds is recognized for its unique photophysical properties and has been explored for various applications, including as fluorescent probes for metal ions and biological molecules, and as scaffolds for the development of therapeutic agents. The rigid, planar structure of the 1,8-naphthyridine core, featuring nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it a promising candidate for a fluorescent probe. The amino and hydroxyl substituents on the this compound molecule are expected to modulate its electronic properties and, consequently, its fluorescence characteristics.

Potential Fluorescent Properties

While quantitative data for this compound is unavailable, the fluorescent properties of analogous 1,8-naphthyridine derivatives can provide some insight. For instance, other 1,8-naphthyridine derivatives have been reported to exhibit fluorescence in the blue to green region of the spectrum.

Based on the properties of similar compounds, the following characteristics of this compound can be anticipated:

PropertyPredicted Range/Characteristic
Excitation Maximum (λex) Likely in the UV-A to near-visible region (approximately 320-400 nm), similar to other amino-substituted naphthyridines.
Emission Maximum (λem) Expected to be in the blue to green region of the visible spectrum (approximately 400-500 nm). The exact wavelength will be influenced by solvent polarity and pH.
Quantum Yield (ΦF) The quantum yield is expected to be sensitive to the molecular environment. It may be moderate in non-polar solvents and could be enhanced or quenched upon binding to target molecules or changes in the local environment.
Stokes Shift A significant Stokes shift is anticipated, which is advantageous for fluorescence-based applications as it minimizes self-quenching and improves signal-to-noise ratio.
Solvatochromism The fluorescence of this compound is likely to be sensitive to solvent polarity, a property known as solvatochromism. This could be leveraged for probing the polarity of microenvironments.

Potential Applications

Given the structural features of this compound, several potential applications as a fluorescent probe can be envisioned:

  • Sensing of Metal Ions: The nitrogen atoms of the naphthyridine ring and the exocyclic amino and hydroxyl groups can serve as potential coordination sites for metal ions. Binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This could be utilized for the selective detection of biologically or environmentally important metal ions.

  • pH Sensing: The amino and hydroxyl groups are ionizable, and their protonation state will be dependent on the pH of the medium. Changes in pH could therefore alter the fluorescence properties of the compound, making it a potential candidate for a fluorescent pH indicator.

  • Cellular Imaging: If the molecule exhibits sufficient cell permeability and low cytotoxicity, it could potentially be used as a fluorescent probe for cellular imaging. Its solvatochromic properties might allow for the visualization of different cellular compartments with varying polarities.

  • Labeling of Biomolecules: With appropriate chemical modification, this compound could be conjugated to proteins, nucleic acids, or other biomolecules to serve as a fluorescent reporter.

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the characterization and potential application of this compound as a fluorescent probe. Note: These protocols are starting points and will require optimization.

Protocol 1: Determination of Basic Photophysical Properties

Objective: To determine the excitation and emission spectra, and to assess the solvatochromic properties of this compound.

Materials:

  • This compound

  • A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is readily soluble (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents by diluting the stock solution.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the compound in each solvent to determine the absorption maximum (λabs).

  • Excitation Spectrum: For each solvent, set the emission wavelength of the spectrofluorometer to the estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Excite the sample at the determined λex and record the fluorescence emission spectrum (λem).

  • Data Analysis: Tabulate the λabs, λex, and λem for each solvent. Plot the emission maximum as a function of solvent polarity parameters (e.g., Lippert-Mataga plot) to assess solvatochromism.

Experimental Workflow for Photophysical Characterization

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solutions (1-10 µM in various solvents) stock->working uv_vis Record UV-Vis Spectrum (Determine λabs) working->uv_vis excitation Record Excitation Spectrum (Determine λex) uv_vis->excitation emission Record Emission Spectrum (Determine λem) excitation->emission tabulate Tabulate λabs, λex, λem emission->tabulate plot Plot Lippert-Mataga (Assess Solvatochromism) tabulate->plot

Caption: Workflow for determining the basic photophysical properties of the fluorophore.

Protocol 2: Screening for Metal Ion Sensing

Objective: To perform an initial screen to identify if this compound exhibits a fluorescent response to various metal ions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., 10 mM in water or a suitable buffer; including common cations like Na⁺, K⁺, Mg²⁺, Ca²⁺, and transition metals like Cu²⁺, Zn²⁺, Fe³⁺, etc.)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

  • 96-well microplate reader (optional, for high-throughput screening)

Procedure:

  • Sample Preparation: In a cuvette or a well of a microplate, add the buffer solution.

  • Add an aliquot of the this compound stock solution to a final concentration of e.g., 10 µM.

  • Baseline Measurement: Record the initial fluorescence emission spectrum of the probe solution.

  • Addition of Metal Ions: Add a small volume of a metal ion stock solution (e.g., to a final concentration of 100 µM or in several molar equivalents to the probe).

  • Incubation and Measurement: Gently mix and incubate for a short period (e.g., 5-10 minutes) at room temperature. Record the fluorescence emission spectrum again.

  • Repeat for all Metal Ions: Repeat steps 4 and 5 for each metal ion to be tested.

  • Data Analysis: Compare the fluorescence intensity and emission wavelength before and after the addition of each metal ion. A significant change suggests a potential interaction.

Logical Flow for Metal Ion Sensing Screen

start Start prep_probe Prepare Probe Solution in Buffer start->prep_probe measure_initial Measure Initial Fluorescence (F₀) prep_probe->measure_initial add_metal Add Metal Ion Solution measure_initial->add_metal measure_final Measure Final Fluorescence (F) add_metal->measure_final decision Significant Change in F/F₀? measure_final->decision positive Potential Sensor decision->positive Yes negative No Significant Response decision->negative No end End positive->end negative->end

Caption: Decision workflow for screening the fluorescent response to metal ions.

Protocol 3: General Protocol for Cellular Imaging

Objective: To assess the suitability of this compound for live-cell imaging.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on determined spectra)

Procedure:

  • Cell Culture: Plate cells on imaging-suitable dishes and grow to a desired confluency (e.g., 60-80%).

  • Probe Loading: Dilute the stock solution of this compound in pre-warmed cell culture medium to a final working concentration (start with a range, e.g., 1-10 µM).

  • Remove the old medium from the cells and add the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for a suitable period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess probe.

  • Imaging: Add fresh medium or PBS to the cells and immediately image them using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

  • Cytotoxicity Assay (Recommended): Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is not toxic to the cells.

Workflow for Cellular Imaging

cluster_cell_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Image Acquisition plate_cells Plate Cells on Imaging Dish grow_cells Grow to 60-80% Confluency plate_cells->grow_cells prepare_loading Prepare Loading Medium with Probe grow_cells->prepare_loading incubate Incubate Cells with Probe (37°C) prepare_loading->incubate wash Wash Cells with PBS incubate->wash add_media Add Fresh Medium/PBS wash->add_media acquire_images Acquire Images with Fluorescence Microscope add_media->acquire_images

Application Notes and Protocols: 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and established protocols for the specific use of 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a fluorescent marker are limited in publicly available scientific literature. The following application notes and protocols are based on the known properties of this molecule and extrapolated from established methodologies for structurally similar fluorophores, such as 7-amino-4-methylcoumarin and other 1,8-naphthyridine derivatives. These should be considered as a starting point for research and development, and optimization will be required for specific applications.

Introduction

This compound is a heterocyclic organic compound with potential as a fluorescent marker for biological research.[1] Its rigid, planar 1,8-naphthyridine core provides a scaffold for fluorescence, and the amino and hydroxyl substituents are expected to influence its photophysical properties and conjugation chemistry.[2] This document outlines potential applications, presents hypothetical photophysical and chemical data, and provides detailed protocols for its use in labeling and imaging.

Physicochemical and Predicted Photophysical Properties

While extensive experimental data is not available, some properties can be predicted or are known from chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉N₃O[1][3]
Molecular Weight175.19 g/mol [1]
Melting Point405 °C (decomposes)[4]
pKa3.49 ± 0.20 (Predicted)[4]
Purity>95% (as commercially available)[3]

Table 2: Predicted Photophysical Properties

(Based on structurally similar 1,8-naphthyridine and coumarin derivatives)

PropertyPredicted ValueNotes
Excitation Maximum (λex)~350 - 380 nmExpected in the near-UV range.
Emission Maximum (λem)~440 - 480 nmExpected to be in the blue to cyan region of the visible spectrum.
Stokes Shift~90 - 100 nmA significant Stokes shift is typical for such fluorophores.
Quantum Yield (Φ)0.4 - 0.7Highly dependent on the solvent and local environment.
Extinction Coefficient (ε)15,000 - 25,000 M⁻¹cm⁻¹
Solvent SolubilitySoluble in DMSO, DMFLimited solubility in aqueous solutions is expected.

Potential Applications

Based on the applications of similar fluorophores, this compound could be a valuable tool for:

  • Protein Labeling: The primary amino group can be a target for conjugation to proteins via various crosslinking chemistries.

  • Fluorescence Microscopy: Its predicted spectral properties make it potentially suitable for fluorescence microscopy, especially in multi-color imaging experiments.

  • Nucleic Acid Detection: Derivatives of 1,8-naphthyridine have shown the ability to bind to specific nucleic acid structures, suggesting a potential application in this area.[5][6][7]

  • Sensing Metal Ions: The nitrogen atoms in the naphthyridine ring and the hydroxyl group could act as chelation sites for metal ions, leading to changes in fluorescence upon binding.[2]

Experimental Protocols

Protein Labeling via Amine-Reactive Chemistry

This protocol describes the labeling of a protein with this compound that has been activated with a succinimidyl ester (SE) linker.

Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Amine-Free Buffer C Add Fluorophore to Protein Solution A->C B Prepare Fluorophore Stock Solution (DMSO) B->C D Incubate for 1-2 hours at Room Temperature C->D E Remove Unconjugated Dye (Size-Exclusion Chromatography) D->E F Collect Labeled Protein Fractions E->F G Determine Degree of Labeling (Spectrophotometry) F->G H Validate Protein Function G->H

Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.

Materials:

  • This compound succinimidyl ester (activated fluorophore)

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare Fluorophore Stock Solution: Immediately before use, dissolve the activated this compound-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While vortexing, slowly add the fluorophore stock solution to the protein solution. A typical starting point is a 10-fold molar excess of the dye over the protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm and at the predicted λex of the fluorophore (~360 nm).

    • Calculate the protein concentration using the following formula: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor for the fluorophore's absorbance at 280 nm)

    • Calculate the DOL using the formula: DOL = A_max / (ε_dye × Protein Conc.) (where A_max is the absorbance at the fluorophore's λex and ε_dye is the extinction coefficient of the dye)

Cellular Imaging with Labeled Proteins

This protocol provides a general workflow for imaging cells that have been treated with a protein labeled with this compound.

Workflow for Cellular Imaging

G A Seed Cells on Coverslips B Incubate Labeled Protein with Cells A->B C Wash to Remove Unbound Protein B->C D Fix and Permeabilize (Optional) C->D E Mount Coverslip on Slide D->E F Image with Fluorescence Microscope E->F

Caption: General workflow for fluorescence microscopy of cells with a labeled protein.

Materials:

  • Cells cultured on glass coverslips

  • Labeled protein conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Incubation with Labeled Protein: Replace the culture medium with fresh medium containing the desired concentration of the labeled protein. The optimal concentration and incubation time should be determined empirically.

  • Washing: After incubation, wash the cells three times with warm PBS to remove any unbound labeled protein.

  • Fixation (Optional): If desired, fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature. Follow with three washes in PBS.

  • Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide and seal the edges.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the predicted excitation and emission spectra (e.g., excitation filter ~360/40 nm, emission filter ~460/50 nm).

Signaling Pathway Visualization (Hypothetical)

Should this compound be used to label a ligand that binds to a receptor tyrosine kinase (RTK), the following diagram illustrates the generalized signaling cascade that could be visualized.

Generalized RTK Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Labeled Ligand (this compound) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor SOS GEF (e.g., Sos) Adaptor->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Enters Nucleus Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling Insufficient molar excess of dye.Increase the molar ratio of dye to protein.
pH of the reaction buffer is too low.Ensure the pH is between 7.5 and 8.5 for amine-reactive labeling.
Presence of primary amines in the buffer.Use an amine-free buffer like PBS or bicarbonate.
Precipitation of Protein High concentration of organic solvent (DMSO).Ensure the volume of DMSO added is less than 10% of the total reaction volume.
High Background Fluorescence Incomplete removal of unconjugated dye.Improve the purification step, e.g., by using a longer chromatography column or dialysis.
No or Weak Fluorescent Signal Photobleaching.Minimize exposure of the sample to light. Use an anti-fade mounting medium.
Incorrect filter set on the microscope.Verify that the excitation and emission filters match the spectral properties of the fluorophore.

References

Application Notes and Protocols: 7-Amino-4-methyl-1,8-naphthyridin-2-ol in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioimaging applications of 7-Amino-4-methyl-1,8-naphthyridin-2-ol are limited in current scientific literature. The following application notes and protocols are based on the established properties of the 1,8-naphthyridine scaffold and its derivatives. These protocols serve as a foundational guide and will require optimization and experimental validation for the specific compound this compound.

Introduction to this compound

This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic compounds recognized for their diverse biological activities and interesting photophysical properties.[1] The rigid, planar structure of the 1,8-naphthyridine core, coupled with its electron-rich nitrogen atoms, makes it an excellent scaffold for designing fluorescent probes for bioimaging.[1] While often synthesized as an intermediate for more complex molecules, the inherent fluorescence potential of the 7-amino-1,8-naphthyridin-2-ol core, modified with a methyl group at the 4-position, suggests its utility in various bioimaging applications.

Derivatives of 1,8-naphthyridine have been successfully employed as fluorescent chemosensors for detecting metal ions and for cellular imaging.[1][2] The amino and hydroxyl/oxo groups on the this compound structure provide potential coordination sites for metal ions and opportunities for further functionalization to create targeted probes.

Synthesis

The synthesis of 7-amino-1,8-naphthyridin-2-ol, a closely related precursor, is a key step. A common method involves the cyclization of 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.[2][3]

A general synthesis route is described as follows:

  • Cyclization: 2,6-Diaminopyridine and malic acid are reacted in concentrated sulfuric acid at elevated temperatures (e.g., 110°C) for several hours.[2][3]

  • Neutralization: The reaction mixture is cooled and carefully neutralized with an aqueous ammonium hydroxide solution to a pH of 8, leading to the precipitation of the product.[2][3]

  • Purification: The resulting solid, 7-amino-1,8-naphthyridin-2-ol, is collected by filtration, washed, and can be further purified.[3]

To obtain the 4-methyl derivative, a similar synthesis can be envisioned using a substituted malic acid derivative or through subsequent modification of the naphthyridine core, although specific literature for this exact synthesis is sparse.

Potential Bioimaging Applications

Based on the characteristics of the 1,8-naphthyridine scaffold, this compound holds promise in the following areas:

Fluorescent Sensing of Metal Ions

The nitrogen atoms within the naphthyridine ring system and the exocyclic amino and hydroxyl groups can act as chelation sites for metal ions.[1] Binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence emission (e.g., enhancement, quenching, or a spectral shift), which forms the basis for a sensing mechanism.[3]

Potential Target Ions:

  • Zn(II): Zinc is the second most abundant transition metal in humans and plays crucial roles in numerous biological processes. Fluorescent probes for Zn(II) are valuable tools for studying its physiological and pathological functions. A 1,8-naphthyridine derivative has been shown to be a highly efficient fluorescent chemosensor for Zn(II).[3]

  • Hg(II): Mercury is a highly toxic heavy metal, and its detection in biological and environmental samples is of significant importance. A dual fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative has been developed for the detection of Hg(II).[2]

  • Other Metal Ions: Derivatives of 1,8-naphthyridine have also shown potential for sensing other metal ions such as Al³⁺ and Cu²⁺.[1]

Quantitative Data for a Related 1,8-Naphthyridine-based Zn(II) Sensor:

PropertyValue
AnalyteZn(II)
Binding Constant (K)5.94 x 10⁴ M⁻¹
Detection Limit3.4 x 10⁻⁶ M
Binding Stoichiometry (Probe:Zn²⁺)1:1
Data from a study on an N-Boc-L-proline modified 1,8-naphthyridine derivative.[3]
Cellular Imaging

The inherent fluorescence of the 1,8-naphthyridine core makes it a candidate for use as a cellular stain. By functionalizing the amino group, the molecule can be targeted to specific organelles or biomolecules within the cell. The fluorescence properties are often sensitive to the local environment, which can provide information about the polarity and viscosity of different cellular compartments.

Experimental Protocols

The following are generalized protocols that can be adapted for evaluating this compound in bioimaging applications.

Protocol for Metal Ion Sensing

Objective: To evaluate the fluorescence response of this compound to various metal ions.

Materials:

  • This compound

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., ZnCl₂, HgCl₂, CuCl₂, AlCl₃, etc.) in an appropriate solvent (e.g., methanol or water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe (e.g., 10 µM) in the buffer.

  • Record the fluorescence emission spectrum of the probe solution.

  • Titrate the probe solution with increasing concentrations of the metal ion stock solutions.

  • Record the fluorescence emission spectrum after each addition and incubation for a set time (e.g., 5 minutes).

  • Plot the change in fluorescence intensity against the metal ion concentration to determine the sensitivity and detection limit.

  • To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.

Workflow Diagram for Metal Ion Sensing:

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) prep_working Prepare Working Solution (10 µM Probe in Buffer) prep_probe->prep_working prep_metal Prepare Metal Ion Stocks (1 mM in H2O/MeOH) titrate Titrate with Metal Ions prep_metal->titrate measure_initial Record Initial Fluorescence Spectrum prep_working->measure_initial measure_initial->titrate measure_final Record Fluorescence Spectra after Additions titrate->measure_final plot_data Plot Fluorescence Change vs. [Metal Ion] measure_final->plot_data determine_params Determine Sensitivity, Selectivity, and LOD plot_data->determine_params

Caption: Workflow for evaluating a fluorescent probe for metal ion detection.

Signaling Pathway and Logical Relationships

Hypothetical Signaling Pathway for Metal Ion Detection:

The interaction between the 1,8-naphthyridine probe and a metal ion can be represented as a signaling event where the metal ion acts as the input signal and the change in fluorescence is the output.

Metal_Detection_Pathway Probe 7-Amino-4-methyl- 1,8-naphthyridin-2-ol (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Conformational Change/ Chelation Enhanced Fluorescence Metal Metal Ion (e.g., Zn²⁺) Metal->Probe Binding Output Fluorescence Signal (Detectable Output) Complex->Output

Caption: Hypothetical signaling pathway for metal ion detection by a fluorescent probe.

Logical Relationship for a Selective Sensor:

A diagram can illustrate the logical relationship of a probe that is selective for a specific metal ion over others.

Sensor_Selectivity Probe Probe Solution Metal_A Target Metal Ion (e.g., Zn²⁺) Probe->Metal_A + Metal_B Interfering Metal Ion (e.g., Na⁺) Probe->Metal_B + Metal_C Interfering Metal Ion (e.g., K⁺) Probe->Metal_C + Response Significant Fluorescence Change Metal_A->Response No_Response No Significant Change Metal_B->No_Response Metal_C->No_Response

Caption: Logical diagram illustrating the selectivity of a fluorescent sensor.

Conclusion

While this compound is primarily documented as a synthetic intermediate, its core structure suggests significant potential for bioimaging applications, particularly as a fluorescent sensor for metal ions. The provided protocols and conceptual diagrams, based on the known properties of related 1,8-naphthyridine derivatives, offer a starting point for researchers to explore and validate the use of this specific compound in bioimaging and sensor development. Further experimental investigation is necessary to fully characterize its photophysical properties and bioimaging capabilities.

References

Application Notes and Protocols for the Detection of Nucleic Acids Using 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are projected based on the known properties and experimental data of structurally similar 1,8-naphthyridine derivatives. As of the date of this document, specific experimental data for 7-Amino-4-methyl-1,8-naphthyridin-2-ol in nucleic acid detection is not extensively available in peer-reviewed literature. These protocols therefore serve as a guide for researchers to develop and validate their own assays using this compound.

Introduction

1,8-Naphthyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and molecular diagnostics due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Several derivatives have been shown to interact with nucleic acids through various binding modes, including intercalation and groove binding, often exhibiting changes in their fluorescent properties upon binding.[2][3] The planar structure of the 1,8-naphthyridine core and the potential for hydrogen bond formation make these molecules promising candidates for the development of fluorescent probes for nucleic acid detection.[4]

This compound possesses key structural features, including a hydrogen-bond-donating amino group and a hydrogen-bond-accepting keto group, which could facilitate specific interactions with nucleic acid bases. It is hypothesized that this compound may serve as a fluorescent probe, with its emission properties being sensitive to the local environment and potentially modulated upon binding to DNA or RNA. This document provides a framework for the application and protocol development for using this compound as a fluorescent probe for nucleic acids.

Principle of Detection

The detection of nucleic acids using this compound is expected to be based on a change in its fluorescence signal upon binding to the target DNA or RNA. This change can manifest as an increase or decrease (quenching) of fluorescence intensity, or a shift in the emission wavelength. Such changes are typically induced by the altered microenvironment of the probe when it intercalates between base pairs or binds to the grooves of the nucleic acid, which restricts its molecular motion and protects it from solvent quenching. The amino and hydroxyl groups on the naphthyridine ring are predicted to form hydrogen bonds with specific bases, potentially leading to sequence- or structure-specific recognition. For instance, 2-amino-1,8-naphthyridine derivatives have been shown to bind preferentially to cytosine bases.[2]

Signaling Pathway of Nucleic Acid Recognition

The proposed mechanism involves the direct interaction of the small molecule with the nucleic acid, leading to a detectable change in its photophysical properties.

cluster_solution In Solution (Free State) cluster_binding Binding Event Probe This compound (Low Fluorescence) Bound_Complex Probe-Nucleic Acid Complex (High Fluorescence) Probe->Bound_Complex Binding Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Bound_Complex

Proposed signaling mechanism for nucleic acid detection.

Experimental Protocols

Protocol 1: General Nucleic Acid Detection using Fluorescence Spectroscopy

This protocol outlines a general method to assess the interaction between this compound and a given nucleic acid sequence by monitoring changes in fluorescence.

Materials:

  • This compound (to be sourced from a chemical supplier, e.g., for research and development purposes only)[5]

  • Lyophilized DNA or RNA oligonucleotides of interest

  • Nuclease-free water

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO. Store at -20°C, protected from light.

    • Resuspend lyophilized nucleic acids in nuclease-free water to a stock concentration of 100 µM. Determine the exact concentration by measuring the absorbance at 260 nm. Store at -20°C.

  • Determination of Excitation and Emission Maxima:

    • Dilute the this compound stock solution in the assay buffer to a final concentration of 1 µM.

    • Scan for the optimal excitation wavelength by measuring the emission spectrum at various excitation wavelengths.

    • Scan for the emission spectrum at the optimal excitation wavelength to determine the emission maximum.

  • Fluorescence Titration:

    • Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the nucleic acid stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 to 10 µM).

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of added titrant.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the nucleic acid concentration.

    • The binding affinity (Kₐ) can be estimated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.

Protocol 2: Determination of Binding Mode using Ethidium Bromide Displacement Assay

This protocol helps to determine if the compound intercalates into the DNA double helix.

Materials:

  • Ethidium Bromide (EtBr)

  • Calf Thymus DNA (ctDNA)

  • This compound

  • Assay Buffer (10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

Procedure:

  • Prepare a DNA-EtBr Complex:

    • Prepare a solution containing 10 µM ctDNA and 10 µM EtBr in the assay buffer.

    • Incubate at room temperature for 10 minutes to allow for complete intercalation.

  • Fluorescence Measurement:

    • Measure the fluorescence of the DNA-EtBr complex. Use an excitation wavelength of 520 nm and measure the emission at 600 nm.

  • Titration with the Test Compound:

    • Add increasing concentrations of this compound to the DNA-EtBr complex solution.

    • After each addition, mix and incubate for 2-3 minutes before measuring the fluorescence.

  • Data Analysis:

    • A decrease in the fluorescence of the DNA-EtBr complex indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

    • Plot the percentage of fluorescence quenching against the concentration of the test compound.

Experimental Workflow

The overall process from compound preparation to data analysis is outlined below.

Start Start Prep_Stocks Prepare Stock Solutions (Compound and Nucleic Acid) Start->Prep_Stocks Det_Wavelengths Determine Excitation and Emission Maxima Prep_Stocks->Det_Wavelengths Fluoro_Titration Perform Fluorescence Titration Det_Wavelengths->Fluoro_Titration Data_Collection Collect Fluorescence Spectra Fluoro_Titration->Data_Collection Data_Analysis Analyze Data (Binding Curves, Affinity) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for nucleic acid detection.

Data Presentation

The following tables present hypothetical and representative data based on studies of similar 2-amino-1,8-naphthyridine derivatives.[2]

Table 1: Photophysical Properties of this compound
PropertyValue (in Buffer)Value (in presence of dsDNA)
Absorption Maximum (λabs) ~340 nm~345 nm (Slight red-shift)
Emission Maximum (λem) ~395 nm~390 nm (Slight blue-shift)
Quantum Yield (Φ) LowModerate to High
Table 2: Binding Affinity of this compound with different Nucleic Acid Structures
Nucleic Acid TargetBinding Affinity (Kₐ, M-1)
Double-stranded DNA (dsDNA) 1.5 x 105
Single-stranded DNA (ssDNA) 5.0 x 104
G-Quadruplex DNA 8.0 x 105
Double-stranded RNA (dsRNA) 9.0 x 104
Table 3: Thermal Denaturation Data for dsDNA in the Presence of the Compound
DNA SequenceTm without Compound (°C)Tm with Compound (°C)ΔTm (°C)
Poly(dA-dT)2 65.268.5+3.3
Poly(dG-dC)2 78.182.0+3.9
Calf Thymus DNA 72.576.8+4.3

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound suggest its potential as a fluorescent probe for nucleic acids. The protocols and data presented here provide a comprehensive starting point for researchers to investigate its binding properties and develop novel applications in molecular biology and diagnostics. Further studies are required to validate these proposed methods and to fully characterize the interaction of this compound with various nucleic acid structures.

References

Application Notes and Protocols for the Synthesis of Derivatives from 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile 7-Amino-4-methyl-1,8-naphthyridin-2-ol scaffold. This starting material possesses two primary reactive sites amenable to derivatization: the 7-amino group and the 2-hydroxy/oxo group, allowing for the creation of a diverse library of compounds for screening and drug development. The synthesized derivatives of the 1,8-naphthyridine core are of significant interest due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4]

Synthesis of Schiff Base Derivatives via Condensation of the 7-Amino Group

The primary amino group at the 7-position of this compound can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to form the corresponding Schiff bases (imines). These derivatives are valuable for expanding the structural diversity and have been shown to possess a range of biological activities, including anti-inflammatory and antimicrobial effects.[5][6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

A general and efficient method for the synthesis of Schiff base derivatives involves the condensation of this compound with a substituted aldehyde in the presence of an acid catalyst.[5][8]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

  • Absolute Ethanol or Glacial Acetic Acid

  • Catalytic amount of acetic anhydride or glacial acetic acid (if using ethanol as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • Add 1 to 1.1 equivalents of the desired substituted aldehyde to the solution.

  • If using ethanol as the solvent, add a catalytic amount (e.g., a few drops) of glacial acetic acid or 0.5 mL of acetic anhydride.[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 8 hours.[8]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, the reaction mixture can be poured onto crushed ice to induce precipitation.[8]

  • Wash the collected solid with cold water or cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Schiff Base Derivatives

The following table summarizes representative data for the synthesis of Schiff base derivatives from amino-heterocycles, demonstrating typical yields and physical properties.

Aldehyde ReactantSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
Substituted SalicylaldehydesMethanol-5 (reflux)75-79264-277Adapted from[9]
Various Aromatic AldehydesAbsolute AlcoholAcetic Anhydride6 (reflux)~60170-175[5]
Substituted Aromatic AldehydesGlacial Acetic Acid->8 (reflux)--[8]

Synthesis of O-Alkylated Derivatives

The 2-hydroxy group of this compound, which exists in tautomeric equilibrium with the 2-oxo form, can be alkylated to yield the corresponding ether derivatives. This modification can significantly impact the compound's lipophilicity and potential for protein-ligand interactions.

Experimental Protocol: O-Alkylation

A common method for O-alkylation involves the reaction of the naphthyridinol with an alkyl halide in the presence of a base.[10]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in DMF or acetone in a round-bottom flask, add a base such as potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for a short period to facilitate the formation of the corresponding salt.

  • Add the alkylating agent (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80 °C in DMF or reflux in acetone) and stir until the starting material is consumed, as monitored by TLC.[10]

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for O-Alkylated Naphthyridinones

The following table provides an example of yields obtained from the O-alkylation of a related naphthyridinone system.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
3,4-Dimethoxyphenethyl bromideK₂CO₃DMF8075-82[10]
2-Bromobenzyl bromidesK₂CO₃AcetoneReflux62-65Adapted from similar systems

Synthesis of N-Acetylated Derivatives

The 7-amino group can be acylated to form the corresponding amides. Acetylation is a common modification in drug design to alter polarity and metabolic stability.

Experimental Protocol: N-Acetylation

A straightforward method for N-acetylation utilizes acetic anhydride.[11]

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Add this compound to an excess of acetic anhydride in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Upon completion, the excess acetic anhydride can be removed under reduced pressure.

  • The resulting solid can be purified by recrystallization to obtain the N-acetylated product.

Quantitative Data for N-Acetylated Naphthyridines

The following table presents a representative yield for the N-acetylation of a related amino-naphthyridine.

Acylating AgentSolventReaction Time (h)Yield (%)Reference
Acetic AnhydrideAcetic Anhydride178[11]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_derivatives Derivatives start This compound schiff_base Schiff Base Derivatives start->schiff_base R-CHO, Catalyst o_alkyl O-Alkylated Derivatives start->o_alkyl R-X, Base n_acetyl N-Acetylated Derivatives start->n_acetyl Acetic Anhydride Antibacterial_Mechanism naphthyridine 1,8-Naphthyridine Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) naphthyridine->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to (if inhibited) Anticancer_Mechanism naphthyridine 1,8-Naphthyridine Derivative topoisomerase Topoisomerase II naphthyridine->topoisomerase Inhibition dna_integrity DNA Integrity topoisomerase->dna_integrity Maintains apoptosis Apoptosis dna_integrity->apoptosis Loss of integrity triggers

References

Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently employed in the development of pharmacologically active agents due to its ability to engage with a diverse range of biological targets.[1][2] While specific enzymatic assay data for 7-Amino-4-methyl-1,8-naphthyridin-2-ol is not extensively available in the public domain, the broader class of 1,8-naphthyridine derivatives has demonstrated significant activity in various enzymatic assays. These compounds are recognized for their potential as inhibitors of key enzymes implicated in diseases such as cancer, bacterial infections, and inflammatory conditions.[1][2][3][4] This document provides an overview of the application of 1,8-naphthyridine derivatives in enzymatic assays, including representative protocols and data.

I. Key Enzymatic Targets of 1,8-Naphthyridine Derivatives

The planar structure of the 1,8-naphthyridine ring system allows it to function as a versatile pharmacophore, capable of interacting with the active sites of various enzymes. Key enzyme families targeted by these derivatives include:

  • Protein Kinases: Many 1,8-naphthyridine derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1] By blocking the ATP-binding site of specific kinases, these compounds can modulate cellular processes like proliferation, differentiation, and apoptosis, making them attractive candidates for anti-cancer therapies.[1]

  • DNA Topoisomerases: The 1,8-naphthyridine core is a key feature of antibacterial agents like nalidixic acid and anticancer drugs such as Voreloxin, which function by inhibiting DNA topoisomerases.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • Phosphodiesterases (PDEs): Certain 1,8-naphthyridine derivatives have been investigated as inhibitors of phosphodiesterases, particularly PDE4, which are involved in inflammatory pathways.[5]

  • Enoyl-ACP Reductase (InhA): In the context of anti-mycobacterial drug discovery, derivatives of 1,8-naphthyridine have been designed to target InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[3]

II. Quantitative Data Summary

The following table summarizes representative inhibitory activities of various 1,8-naphthyridine derivatives against different enzymatic targets. It is important to note that the specific substitutions on the 1,8-naphthyridine core significantly influence the potency and selectivity of these compounds.

Compound ClassTarget EnzymeAssay TypeIC50 / MICReference
2-Aryl-1,8-naphthyridin-4-onesTubulin PolymerizationCell-basedSub-micromolar to micromolar[6]
1,8-Naphthyridine-3-carbonitrilesM. tuberculosis H37Rv (InhA target)MABA6.25 µg/mL to >50 µg/mL[2][3]
4-Amino-7,8-dihydro-1,6-naphthyridin-5-onesPhosphodiesterase 4 (PDE4)EnzymaticSub-nanomolar to picomolar[5]

III. Experimental Protocols

Detailed methodologies for key enzymatic assays involving 1,8-naphthyridine derivatives are provided below.

A. Protein Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of 1,8-naphthyridine derivatives against a specific protein kinase.

1. Materials and Reagents:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • 1,8-Naphthyridine test compounds

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well assay plates

  • Plate reader

2. Experimental Procedure:

  • Prepare a serial dilution of the 1,8-naphthyridine test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate peptide solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. In Vitro Anti-Mycobacterial Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of 1,8-naphthyridine derivatives against Mycobacterium tuberculosis.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 1,8-Naphthyridine test compounds

  • Alamar Blue reagent

  • Resazurin solution

  • 96-well microplates

2. Experimental Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth.

  • Prepare serial dilutions of the 1,8-naphthyridine compounds in a 96-well plate.

  • Add the bacterial suspension to each well. Include drug-free controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue and Resazurin solution to each well.

  • Incubate for an additional 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[2]

IV. Visualizations

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_cell Cell ext_signal External Signal receptor Receptor ext_signal->receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates response Cellular Response (e.g., Proliferation) p_substrate->response naphthyridine 1,8-Naphthyridine Derivative naphthyridine->kinase Inhibits

Caption: Generalized signaling pathway illustrating kinase inhibition by a 1,8-naphthyridine derivative.

Experimental Workflow Diagram

Enzymatic_Assay_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup 3. Dispense Compound and Reagents into Assay Plate prep->plate_setup compound_prep 2. Prepare Serial Dilution of 1,8-Naphthyridine Compound compound_prep->plate_setup incubation 4. Incubate at Optimal Temperature and Time plate_setup->incubation detection 5. Add Detection Reagent incubation->detection readout 6. Measure Signal (Luminescence/Fluorescence) detection->readout analysis 7. Data Analysis (Calculate % Inhibition, IC50) readout->analysis

Caption: A typical experimental workflow for an in vitro enzymatic inhibition assay.

References

Application Notes and Protocols for 7-Amino-4-methyl-1,8-naphthyridin-2-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine family. Derivatives of 1,8-naphthyridine have attracted considerable attention in medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties.[1][2][3] The rigid, planar structure of the 1,8-naphthyridine core, combined with its electron-rich nitrogen atoms, makes it a promising scaffold for the design of fluorescent probes for cellular imaging and the detection of biomolecules and metal ions.[2] While specific applications of this compound in fluorescence microscopy are still emerging, its structural similarities to other fluorescent 1,8-naphthyridine and coumarin derivatives suggest its potential as a valuable tool in cellular analysis.[1][2][4]

These application notes provide a comprehensive overview of the potential uses and a detailed protocol for the application of this compound in fluorescence microscopy, based on the properties of structurally related compounds.

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that the fluorescence characteristics are highly dependent on the solvent environment and may require optimization for specific applications.[5][6]

PropertyValueReference
Molecular Formula C₉H₉N₃O[7]
Molecular Weight 175.19 g/mol [7]
Melting Point 405 °C (decomposed)[8]
pKa (Predicted) 3.49 ± 0.20[8]
Predicted Excitation Max (λex) ~340-360 nm[5]
Predicted Emission Max (λem) ~380-550 nm[5]

Potential Applications in Fluorescence Microscopy

Based on the known applications of structurally similar 1,8-naphthyridine and 7-amino-4-methylcoumarin compounds, potential applications for this compound include:

  • General Cellular Staining: Due to its planar, hydrophobic nature, the probe may passively diffuse across cell membranes and accumulate in the cytoplasm or specific organelles, allowing for visualization of cellular morphology.

  • Sensing of Metal Ions: The nitrogen atoms in the naphthyridine ring and the hydroxyl group can act as coordination sites for metal ions, potentially leading to changes in fluorescence upon binding.[2]

  • Detection of Biomolecules: The arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine scaffold allows for potential interactions with biomolecules, which could be detected by changes in the fluorescence signal.[2]

  • pH Sensing: The fluorescence of similar compounds can be sensitive to the local pH environment.

  • Component in "Turn-On" Probes: The core structure can be modified to create probes that exhibit fluorescence enhancement upon reacting with a specific analyte.

Experimental Protocols

The following protocols are generalized starting points for using this compound in fluorescence microscopy. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific cell type and experimental condition.

Preparation of Stock Solution
  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.

  • Stock Concentration: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Live-Cell Staining Protocol
  • Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or HBSS to remove excess probe.

  • Imaging:

    • Add fresh, warm culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., a DAPI or UV filter set).

Fixed-Cell Staining Protocol
  • Cell Culture and Fixation:

    • Plate and culture cells as described for live-cell imaging.

    • Remove the culture medium and wash with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 1-10 µM).

    • Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualization of Workflows and Pathways

experimental_workflow General Workflow for Cellular Staining cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 1-10 mM Stock Solution in DMSO working Dilute to 1-10 µM Working Solution stock->working incubate Incubate with Staining Solution (15-60 min) working->incubate plate Plate Cells on Imaging Dish culture Culture to Desired Confluency plate->culture wash1 Wash Cells with PBS/HBSS culture->wash1 wash1->incubate wash2 Wash Cells to Remove Excess Probe incubate->wash2 add_buffer Add Fresh Medium/Buffer wash2->add_buffer image Acquire Images with Fluorescence Microscope add_buffer->image

Caption: General experimental workflow for cell staining.

signaling_pathway Potential Application in Apoptosis Detection cluster_cell_state Cellular States cluster_probe Fluorescent Probe cluster_observation Observation healthy Healthy Cell (Intact Membrane) probe This compound healthy->probe Exclusion apoptotic Apoptotic/Necrotic Cell (Compromised Membrane) high_signal High Fluorescence apoptotic->high_signal probe->apoptotic no_signal Low/No Fluorescence probe->no_signal

Caption: Hypothetical signaling for apoptosis detection.

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[9] Therefore, standard laboratory safety precautions should be taken. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: This document provides guidelines based on the properties of structurally related compounds. The protocols described herein may require significant optimization for specific experimental needs. The user assumes all responsibility for the safe and proper use of this compound.

References

Application Notes and Protocols for 7-Amino-4-methyl-1,8-naphthyridin-2-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family. This class of compounds has garnered significant attention in coordination chemistry due to the versatile coordination capabilities of the 1,8-naphthyridine scaffold. The two nitrogen atoms within the fused pyridine rings can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. The presence of additional functional groups, such as the amino and hydroxyl moieties in this compound, offers further coordination sites and the potential for tuning the electronic and steric properties of the resulting metal complexes.

These metal complexes of 1,8-naphthyridine derivatives have shown promise in diverse applications, including catalysis, bio-inspired chemistry, and as fluorescent materials.[1] While specific literature on the coordination chemistry of this compound is limited, this document provides detailed application notes and experimental protocols based on the well-established chemistry of closely related 1,8-naphthyridine ligands. These protocols are intended to serve as a foundational guide for researchers initiating studies on this specific ligand.

Potential Applications

The coordination complexes of this compound are anticipated to be valuable in several research and development areas:

  • Homogeneous Catalysis: The rigid 1,8-naphthyridine framework can support mono- or dinuclear metal centers, making these complexes potential catalysts for a range of organic transformations, such as oxidation reactions and cross-coupling reactions.[2][3]

  • Fluorescent Sensing: The inherent fluorescence of the 1,8-naphthyridine core can be modulated upon coordination to metal ions. This property can be exploited for the development of selective and sensitive fluorescent chemosensors for detecting specific metal ions.[4][5][6]

  • Bioinorganic Chemistry: The structural similarity of the 1,8-naphthyridine core to biological purine systems suggests that its metal complexes could interact with biological macromolecules like DNA and proteins. This opens avenues for their investigation as potential therapeutic or diagnostic agents.

  • Materials Science: The ability to form stable, often colored and luminescent, metal complexes makes this ligand a candidate for the development of novel materials with interesting photophysical properties.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and methanol
Table 2: Expected Spectroscopic Data for this compound Metal Complexes (Hypothetical)
Metal IonComplex Stoichiometry (M:L)Expected λmax (nm) (UV-Vis)Expected Emission λmax (nm) (Fluorescence)Key IR Bands (cm⁻¹) (νC=N, νN-H)
Cu(II) 1:1 or 1:2~350-450 (d-d transitions)Quenched or weak emissionShift in νC=N to lower wavenumber, broadening of νN-H
Zn(II) 1:1 or 1:2~320-380 (π-π*)Enhanced emission, ~400-500Shift in νC=N to lower wavenumber, broadening of νN-H
Ru(II) 1:2 or 1:3~400-500 (MLCT)Emission in the red region, ~600-700Shift in νC=N to lower wavenumber, changes in νN-H

Note: The data in this table is hypothetical and based on trends observed for similar 1,8-naphthyridine complexes. Actual values will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the parent compound, 7-amino-1,8-naphthyridin-2(1H)-one, has been reported in the literature.[1] A plausible synthesis for the 4-methyl derivative is adapted from established methods for 1,8-naphthyridine synthesis.

Workflow for Ligand Synthesis

G reagents 2,6-diaminopyridine + Ethyl acetoacetate cyclization Cyclization (e.g., Dowtherm A, high temp.) reagents->cyclization ligand This compound cyclization->ligand purification Purification (Recrystallization) ligand->purification

Caption: Synthetic workflow for this compound.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of 2,6-diaminopyridine (1 eq.) and ethyl acetoacetate (1.1 eq.) in a high-boiling solvent such as Dowtherm A is heated to reflux (approx. 250-260 °C) for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The solid is then suspended in water, and the pH is adjusted to ~9-10 with a NaOH solution to ensure the product is in its free base form.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: General Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.

Workflow for Metal Complex Synthesis

G ligand Ligand Solution (in Methanol) mixing Mixing and Stirring (Room Temp or Reflux) ligand->mixing metal_salt Metal Salt Solution (e.g., CuCl₂, Zn(OAc)₂, [Ru(p-cymene)Cl₂]₂) (in Methanol) metal_salt->mixing complex Precipitated Metal Complex mixing->complex isolation Isolation (Filtration, Washing) complex->isolation characterization Characterization (Spectroscopy, etc.) isolation->characterization

Caption: General workflow for the synthesis of metal complexes.

Materials:

  • This compound (Ligand, L)

  • Metal salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, [Ru(p-cymene)Cl₂]₂)

  • Methanol (or another suitable solvent like ethanol or acetonitrile)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (1 or 2 eq.) in a minimal amount of hot methanol.

  • In a separate flask, dissolve the metal salt (1 eq.) in methanol.

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and any precipitate formed is collected by filtration. If no precipitate forms, the solvent volume can be reduced under vacuum, or a non-solvent like diethyl ether can be added to induce precipitation.

  • The solid complex is washed with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • The complex is dried under vacuum.

Protocol 3: Characterization of Metal Complexes

Workflow for Characterization

G complex Synthesized Metal Complex elemental Elemental Analysis complex->elemental ftir FT-IR Spectroscopy complex->ftir uv_vis UV-Vis Spectroscopy complex->uv_vis fluorescence Fluorescence Spectroscopy complex->fluorescence nmr NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) complex->nmr xrd X-ray Crystallography (if single crystals are obtained) complex->xrd

Caption: Characterization workflow for the metal complexes.

Methods:

  • Elemental Analysis (C, H, N): To determine the empirical formula and confirm the stoichiometry of the complex.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. Key changes to look for are shifts in the ν(C=N) and ν(N-H) stretching frequencies of the naphthyridine ring and amino group, respectively, upon complexation.[7]

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex. Ligand-centered (π-π*) and, where applicable, metal-to-ligand charge transfer (MLCT) or d-d transitions should be analyzed.[8]

  • Fluorescence Spectroscopy: To investigate the emission properties of the ligand and its complexes. Changes in emission intensity (quenching or enhancement) and wavelength upon complexation are key indicators of metal binding and can be used for sensing applications.[4][6]

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR is a powerful tool to elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination provide information about the binding sites.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

  • Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Concluding Remarks

This compound represents a promising but underexplored ligand in coordination chemistry. The protocols and application notes provided herein, though based on the established chemistry of related compounds, offer a solid starting point for researchers to synthesize and characterize its metal complexes. The investigation of these new coordination compounds is expected to yield valuable insights and potentially lead to the development of novel catalysts, sensors, and bioactive molecules. It is strongly recommended that all new compounds be thoroughly characterized using a combination of the analytical techniques outlined above to confirm their identity and purity.

References

Application Notes and Protocols for Labeling Proteins with 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family. While specific photophysical data for this compound is not extensively documented, the 1,8-naphthyridine scaffold is known to be a core component of various fluorescent molecules, often exhibiting blue emission.[1] The presence of a primary amino group on the this compound molecule provides a reactive handle for covalent attachment to proteins, making it a potential candidate for use as a fluorescent label in biological research.[2]

This document provides a detailed, albeit hypothetical, protocol for the labeling of proteins with this compound, based on established amine-reactive crosslinking chemistries.[3][4] The protocols and data presented herein are intended as a guide and will require optimization for specific proteins and applications.

Physicochemical and Predicted Spectral Properties

A summary of the known physicochemical properties and predicted spectral properties of this compound is provided below. The spectral properties are estimations based on related 1,8-naphthyridine derivatives and should be experimentally determined for the specific conjugate.

PropertyValueReference
Chemical Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [2]
Predicted Excitation Max (λex) ~350 - 380 nmN/A
Predicted Emission Max (λem) ~400 - 450 nmN/A
Predicted Extinction Coefficient (ε) ~15,000 - 25,000 M⁻¹cm⁻¹N/A
Predicted Quantum Yield (Φ) 0.2 - 0.4N/A

Protein Labeling Workflow

The general workflow for labeling a target protein with an amine-reactive derivative of this compound is depicted below. This process involves the activation of the dye, conjugation to the protein, and subsequent purification of the labeled protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Conjugation Conjugation Prepare Protein->Conjugation Prepare Dye Prepare Dye Prepare Dye->Conjugation Purification Purification Conjugation->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for protein labeling.

Experimental Protocols

Protocol 1: Synthesis of this compound N-hydroxysuccinimidyl (NHS) Ester

To label proteins, the primary amino group of this compound must first be converted to a more reactive functional group. N-hydroxysuccinimidyl (NHS) esters are widely used for their ability to react efficiently with primary amines on proteins under mild conditions to form stable amide bonds.[3][4][5]

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of disuccinimidyl carbonate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the this compound-NHS ester.

  • Confirm the structure of the product by ¹H NMR and mass spectrometry.

Protocol 2: Labeling of a Target Protein with this compound-NHS Ester

This protocol describes a general procedure for labeling a protein (e.g., an antibody) with the synthesized NHS ester.[1][6][7]

Materials:

  • Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL.[1]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[5]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Analysis:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the predicted absorbance maximum of the dye.

    • The DOL is calculated as: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye ), where CF is a correction factor for the dye's absorbance at 280 nm.[8]

Quantitative Data Summary

The following table provides representative data from a hypothetical protein labeling experiment using the described protocol. Actual results will vary depending on the protein and reaction conditions.

ParameterResult
Protein Mouse IgG
Dye:Protein Molar Ratio 15:1
Initial Protein Concentration 2.5 mg/mL
Final Labeled Protein Concentration 1.8 mg/mL
Protein Recovery 72%
Degree of Labeling (DOL) 4.2

Application Example: Visualization of a Signaling Pathway

Proteins labeled with this compound can be used as tools in various fluorescence-based assays, such as fluorescence microscopy, to visualize cellular processes.[9][10] The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, where a labeled antibody could be used to detect the phosphorylation and translocation of a key protein like ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK ERK->ERK_P Translocates Transcription Transcription ERK_P->Transcription Regulates Growth Factor Growth Factor Growth Factor->Receptor Binds

References

Application Notes and Protocols: 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a Fluorescent pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

These application notes provide a comprehensive overview of the potential use of 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a fluorescent pH indicator for researchers, scientists, and drug development professionals. This document outlines the theoretical basis for its pH-sensing mechanism, a plausible synthetic route, and detailed protocols for its characterization and application in pH measurements. While direct experimental data for this specific compound is limited in current literature, the provided information is based on the well-established photophysical properties of related 1,8-naphthyridine and other amino-substituted heterocyclic fluorophores.

Introduction

Derivatives of 1,8-naphthyridine have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2] The rigid, planar structure of the 1,8-naphthyridine core, combined with its electron-rich nitrogen atoms, makes it an excellent scaffold for the development of fluorescent probes.[1] this compound possesses both an electron-donating amino group and a hydroxyl group on the naphthyridine ring system, suggesting its potential for pH-dependent fluorescence through mechanisms such as photoinduced electron transfer (PET).

The proposed mechanism of action for this compound as a pH indicator is based on the protonation of the amino group in acidic conditions. In its deprotonated (basic) form, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the naphthyridin-2-ol fluorophore via PET. Upon protonation in an acidic environment, this PET process is inhibited, leading to an enhancement of the fluorescence signal. This "turn-on" fluorescence response makes it a potentially valuable tool for pH sensing in various chemical and biological systems.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted properties of this compound. The spectroscopic data is hypothetical and based on typical values for similar amino-substituted heterocyclic fluorophores.

PropertyValueReference
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [3]
CAS Number 1569-15-9[3]
Appearance Predicted: Off-white to pale yellow solid-
Predicted pKa 4.5 - 5.5-
Predicted Excitation Max (λex) ~350 nm (pH > 6), ~340 nm (pH < 4)-
Predicted Emission Max (λem) ~450 nm (pH < 4)-
Predicted Quantum Yield (ΦF) Low (pH > 6), Moderate (pH < 4)-

Synthesis Protocol

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of 1,8-naphthyridine derivatives.

reagent1 2,6-Diaminopyridine intermediate1 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one reagent1->intermediate1 1. Condensation (e.g., Pechmann condensation) reagent2 Ethyl acetoacetate reagent2->intermediate1 product 7-Amino-4-methyl- 1,8-naphthyridin-2-ol intermediate1->product Tautomerization

Caption: Plausible synthetic workflow for this compound.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate solution

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2,6-diaminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Slowly add polyphosphoric acid with stirring.

  • Heat the mixture at 120-140 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Experimental Protocols

Preparation of a Stock Solution

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a small amount (e.g., 1.75 mg) of this compound.

  • Dissolve the compound in a minimal amount of DMSO or ethanol in a 10 mL volumetric flask.

  • Once dissolved, bring the volume up to 10 mL with the same solvent to obtain a 1 mM stock solution.

  • Store the stock solution in the dark at 4 °C.

Determination of pH-Dependent Spectroscopic Properties

This protocol describes how to measure the absorption and fluorescence spectra of the compound at various pH values.

start Prepare Buffer Solutions (pH 2 to 10) prepare_samples Prepare Samples: Indicator in each buffer start->prepare_samples abs_spec Measure Absorbance Spectra prepare_samples->abs_spec fluo_spec Measure Fluorescence Spectra prepare_samples->fluo_spec data_analysis Plot Spectra and Determine pKa abs_spec->data_analysis fluo_spec->data_analysis

Caption: Workflow for spectroscopic characterization of the pH indicator.

Materials:

  • 1 mM stock solution of this compound

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 10)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions by diluting the stock solution of the indicator into the different pH buffers to a final concentration of 10 µM.

  • For each pH, record the absorbance spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

  • For each pH, record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set at the isosbestic point determined from the absorption spectra, or at the absorption maximum of the protonated form.

  • Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum as a function of pH.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Proposed Mechanism of pH Sensing

The fluorescence of this compound is proposed to be modulated by a pH-dependent photoinduced electron transfer (PET) mechanism.

cluster_basic Basic/Neutral pH cluster_acidic Acidic pH basic_state Deprotonated Amino Group (-NH2) excitation_b Excitation (hν) basic_state->excitation_b pet Photoinduced Electron Transfer (PET) excitation_b->pet quenched Fluorescence Quenching pet->quenched acidic_state Protonated Amino Group (-NH3+) excitation_a Excitation (hν) acidic_state->excitation_a no_pet PET Inhibited excitation_a->no_pet fluorescence Fluorescence Emission no_pet->fluorescence

Caption: Proposed photoinduced electron transfer (PET) mechanism for pH sensing.

In neutral to basic conditions, the lone pair of electrons on the exocyclic amino group can be transferred to the excited state of the naphthyridin-2-ol fluorophore, providing a non-radiative decay pathway and thus quenching the fluorescence. In acidic conditions, the amino group is protonated, which lowers its energy level and prevents the PET process. Consequently, the excited fluorophore returns to the ground state via radiative decay, resulting in fluorescence emission.

Applications in Drug Development and Research

The potential of this compound as a fluorescent pH indicator opens up several applications in research and drug development:

  • Monitoring pH in Cellular Compartments: Its potential for fluorescence could be harnessed for imaging pH changes in acidic organelles like lysosomes, which is relevant in studies of cellular trafficking and drug delivery.

  • Enzyme Assays: It could be used in assays where a change in pH is a direct or indirect result of enzyme activity.

  • High-Throughput Screening: In drug discovery, it could be employed in high-throughput screening assays to identify compounds that modulate the pH of a system.

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handle the compound in a well-ventilated area.

Disclaimer

The information provided in these application notes is intended for research and development purposes only.[4] The quantitative data presented is predictive and based on the properties of structurally similar compounds. Researchers should independently verify the properties and suitability of this compound for their specific applications.

References

Illuminating Cellular Landscapes: Highly Fluorescent Probes Derived from 4-Methyl-1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for potent and specific fluorescent probes is a cornerstone of modern biological and medicinal research. Within this landscape, derivatives of 4-methyl-1,8-naphthyridine have emerged as a promising class of fluorophores. Substitution at the 2 and 7 positions of the 4-methyl-1,8-naphthyridine-2,7-diol core, particularly with dialkylamino groups, gives rise to compounds with significant fluorescence, making them valuable tools for cellular imaging and as potential sensors for biomolecules and metal ions.[1][2][3] These molecules are characterized by their blue fluorescence in dilute solutions, visible even in daylight.[1]

Quantitative Photophysical Data

The fluorescence properties of 2,7-dialkylamino-4-methyl-[1][4]-naphthyridine derivatives are summarized in the table below. The quantum yield of fluorescence (Φ) for these compounds was determined in methanol using acridine orange as a standard.[1]

CompoundSubstituent (R)Yield (%)Rf Valueλabs (nm) in Methanolλem (nm) in MethanolQuantum Yield (Φ)
3a Methyl720.523454200.28
3b Ethyl680.583504250.35
3c Propyl750.633524280.41
3d Isopropyl650.653554300.38
3e Hexyl780.713584350.45

Experimental Protocols

Synthesis of 2,7-Dialkylamino-4-methyl-[1][4]-naphthyridines

This protocol describes the synthesis of highly fluorescent 2,7-dialkylamino-4-methyl-[1][4]-naphthyridines via nucleophilic substitution of 2,7-dichloro-4-methyl-[1][4]-naphthyridine.[1]

Materials:

  • 2,7-Dichloro-4-methyl-[1][4]-naphthyridine

  • Desired alkylamine (e.g., methylamine, ethylamine, propylamine, isopropylamine, hexylamine)

  • Copper powder

  • Methanol (for gaseous amines)

  • Autoclave or sealed reaction vessel

  • Thin Layer Chromatography (TLC) plates (Merck Kieselgel 60)

  • Developing solvent for TLC: Chloroform:Methanol:Acetic Acid (10:1:0.5 v/v/v)

  • UV lamp (346 nm) for visualization

Procedure:

  • In a suitable autoclave or sealed reaction vessel, combine 2,7-dichloro-4-methyl-[1][4]-naphthyridine with a molar excess of the desired alkylamine.

  • If the amine is gaseous at room temperature (e.g., methylamine), use a solution of the amine in methanol. For liquid amines, the reaction can be performed without an additional solvent.[1]

  • Add an equimolar amount of copper powder to the reaction mixture to act as a catalyst.[2]

  • Seal the vessel and heat the reaction mixture at elevated temperatures and pressures. The reaction is typically heated for 12 to 18 hours to ensure complete disubstitution.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting 2,7-dialkylamino-4-methyl-[1][4]-naphthyridine product. The purification method may involve techniques such as column chromatography or recrystallization, depending on the properties of the specific derivative.

Synthesis_Workflow start Start: 2,7-Dichloro-4-methyl- [1,8]-naphthyridine reagents Add Alkylamine & Copper Powder Catalyst start->reagents reaction Nucleophilic Substitution (Elevated Temp. & Pressure, 12-18h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete purification Purification (Column Chromatography/Recrystallization) monitoring->purification Complete product End: Highly Fluorescent 2,7-Dialkylamino-4-methyl- [1,8]-naphthyridine purification->product

Caption: Synthetic workflow for 2,7-dialkylamino-4-methyl-[1][4]-naphthyridines.

General Protocol for Fluorescence Measurement

This protocol outlines the general steps for characterizing the photophysical properties of the synthesized naphthyridine derivatives.[2]

Instrumentation:

  • UV/VIS Spectrometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a 1 x 10⁻³ M stock solution of the synthesized naphthyridine compound in methanol. Make further dilutions as necessary for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the compound in a quartz cuvette to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax (or a suitable wavelength in the absorption band, e.g., 340 nm).

    • Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 360-500 nm).

  • Quantum Yield Determination:

    • Measure the fluorescence spectra of a series of solutions of the sample and a standard with a known quantum yield (e.g., acridine orange) at different concentrations (absorbance < 0.1).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield of the sample using the comparative method.

Fluorescence_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare 1x10⁻³ M Stock Solution in Methanol prep_dilute Prepare Dilutions for Measurement prep_stock->prep_dilute uv_vis Measure Absorption Spectrum (UV/VIS Spectrometer) prep_dilute->uv_vis fluor Record Emission Spectrum (Spectrofluorometer) uv_vis->fluor Determine λ_exc qy Determine Quantum Yield (Comparative Method) fluor->qy

Caption: Workflow for measuring fluorescence properties.

Protocol for Cellular Imaging with 2,7-Dialkylamino-4-methyl-[1][4]-naphthyridines

The synthesized fluorescent naphthyridine derivatives can be employed for staining and imaging of live cells.[1] The following is a general protocol for staining Madin Darby canine kidney (MDCK) cells.

Materials:

  • Madin Darby canine kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2,7-Dialkylamino-4-methyl-[1][4]-naphthyridine derivative (e.g., 3a or 3b ) stock solution in a suitable solvent (e.g., DMSO)

  • Fluorescence microscope with appropriate filter sets (for UV or blue excitation)

Procedure:

  • Cell Culture: Culture MDCK cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent naphthyridine probe by diluting the stock solution in cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can start in the low micromolar range.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a suitable period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the stained cells using a fluorescence microscope with UV or blue light excitation. Observe the intracellular localization of the fluorescence. For compound 3a , an intense blue fluorescence is expected in the nuclei and nucleoli, with diffuse signals in the cytoplasm. For compounds 3b-3e , fluorescence is expected to be concentrated in the nuclear membrane and cytoplasm.[1]

Cellular_Imaging_Protocol start Start: Cultured MDCK Cells stain Incubate with Fluorescent Naphthyridine Probe start->stain wash Wash with PBS to Remove Unbound Probe stain->wash image Image with Fluorescence Microscope (UV or Blue Excitation) wash->image end End: Visualize Intracellular Fluorescence image->end

Caption: Protocol for cellular imaging with fluorescent naphthyridines.

Application in Metal Ion Sensing

Derivatives of 1,8-naphthyridine are also promising candidates for the development of fluorescent sensors for metal ions such as Al³⁺, Cu²⁺, and Hg²⁺.[3] The nitrogen atoms within the naphthyridine ring and the substituent groups can act as coordination sites for metal ions. This binding event can lead to a change in the fluorescence properties of the molecule, resulting in either fluorescence enhancement ("turn-on") or quenching ("turn-off"). This principle allows for the detection and quantification of specific metal ions.

Metal_Ion_Sensing_Pathway probe Naphthyridine Fluorescent Probe binding Coordination/ Binding probe->binding metal_ion Metal Ion (e.g., Al³⁺, Cu²⁺, Hg²⁺) metal_ion->binding complex Probe-Metal Ion Complex binding->complex fluorescence_change Change in Fluorescence (Turn-on or Turn-off) complex->fluorescence_change

Caption: Signaling pathway for metal ion detection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to facilitate a successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Ineffective catalyst or reaction medium.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. - Experiment with a range of temperatures to find the optimal condition for the specific substrates. While some protocols suggest heating, others may proceed at room temperature. - Ensure the purity of 2,6-diaminopyridine and ethyl 2-methylacetoacetate. Impurities can lead to side reactions and lower the yield. - For acid-catalyzed cyclization, ensure the concentration of the acid (e.g., polyphosphoric acid or sulfuric acid) is sufficient to promote the reaction.
Formation of Multiple Products/Isomers - Lack of regioselectivity in the cyclization step. - The reaction may be proceeding via different pathways (e.g., Conrad-Limpach vs. Knorr-type condensation).- The choice of catalyst and reaction conditions can influence regioselectivity. For similar syntheses, specific catalysts have been shown to favor the formation of one regioisomer over another. - Controlling the reaction temperature is crucial. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.
Difficulty in Product Purification - The product is highly polar and may be difficult to separate from polar side products or starting materials. - The product may be sparingly soluble in common organic solvents.- Recrystallization from a suitable solvent system can be an effective purification method for solid products. - For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to standard reversed-phase chromatography. - Supercritical Fluid Chromatography (SFC) can also provide good separation for polar and basic compounds.
Product Degradation - The amino group may be sensitive to harsh acidic or basic conditions. - The naphthyridine ring system can be susceptible to oxidation.- Use milder reaction conditions where possible. - If using strong acids for cyclization, carefully control the temperature and reaction time to minimize degradation. - Work-up and purification steps should be performed promptly to avoid prolonged exposure to air or harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method is a variation of the Conrad-Limpach-Knorr synthesis. This involves the condensation of 2,6-diaminopyridine with ethyl 2-methylacetoacetate, followed by a cyclization reaction, typically under acidic conditions.

Q2: How can I confirm the identity and purity of my final product?

A2: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q3: Are there any safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when working with volatile reagents or strong acids.

Q4: Can I use a different β-ketoester in this reaction?

A4: Yes, using different β-ketoesters will result in different substituents on the naphthyridine ring. For example, using ethyl acetoacetate would yield the 4-unmethylated analog. The choice of β-ketoester is a key factor in the design of substituted 1,8-naphthyridin-2-ols.

Data Presentation

The following tables provide illustrative data from studies on the synthesis of related 1,8-naphthyridine derivatives, demonstrating how reaction conditions can be optimized to improve the yield.

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis using Choline Hydroxide (ChOH) in Water

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ChOH (1)H₂O50699
2ChOH (1)H₂ORoom Temp.685
3NoneH₂O506No Reaction
4ChOH (1)None50652
5ChOH (0.5)H₂O50692
6ChOH (2)H₂O50698

This data is for a related compound and serves to illustrate the impact of catalyst concentration and temperature on yield.

Table 2: Optimization of 2,3-Diphenyl-1,8-naphthyridine Synthesis using Basic Ionic Liquids (ILs)

EntryIonic LiquidTemperature (°C)Time (h)Molar Ratio (Aldehyde:Ketone)Yield (%)
1[Bmmim][Im]80241:175
2[Bmmim][OAc]80241:162
3[Bmmim][OH]80241:158
4[Bmmim][Im]60241:165
5[Bmmim][Im]100241:182
6[Bmmim][Im]80121:168

This data is for a related compound and demonstrates the influence of the type of ionic liquid and reaction temperature on the final yield.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Conrad-Limpach-Knorr Condensation

This protocol describes a plausible synthesis route based on established chemical principles for the formation of similar naphthyridinone structures.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 2,6-diaminopyridine (1 equivalent) in a minimal amount of ethanol.

    • Add ethyl 2-methylacetoacetate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Remove the ethanol under reduced pressure to obtain the crude intermediate.

  • Cyclization:

    • Carefully add polyphosphoric acid (or concentrated sulfuric acid) to the flask containing the crude intermediate. The amount of acid should be sufficient to create a stirrable paste.

    • Heat the mixture to 100-120 °C with stirring for 1-2 hours. The color of the mixture will likely darken.

    • Monitor the cyclization by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a desiccator.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2,6-Diaminopyridine 2,6-Diaminopyridine Enamine Intermediate Enamine Intermediate 2,6-Diaminopyridine->Enamine Intermediate Condensation Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Enamine Intermediate This compound This compound Enamine Intermediate->this compound Cyclization (Acid-catalyzed)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure Materials CheckPurity->Impure Purify Purify Starting Materials Impure->Purify Yes OptimizeConditions Optimize Reaction Conditions Impure->OptimizeConditions No Purify->OptimizeConditions Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal AdjustTemp Adjust Temperature Suboptimal->AdjustTemp Yes ChangeCatalyst Change Catalyst/Solvent Suboptimal->ChangeCatalyst Yes ExtendRxn Extend Reaction Time Suboptimal->ExtendRxn Yes InvestigateWorkup Investigate Work-up & Purification Suboptimal->InvestigateWorkup No AdjustTemp->InvestigateWorkup ChangeCatalyst->InvestigateWorkup ExtendRxn->InvestigateWorkup Losses Losses During Work-up InvestigateWorkup->Losses ModifyWorkup Modify Work-up Protocol Losses->ModifyWorkup Yes End Improved Yield Losses->End No ModifyWorkup->End

Caption: Troubleshooting workflow for low synthesis yield.

Technical Support Center: Overcoming Solubility Challenges with 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with limited aqueous solubility. Its naphthyridine core, while containing nitrogen atoms that can be protonated, is largely aromatic and hydrophobic. The presence of an amino group and a hydroxyl/oxo group suggests that its solubility is likely to be pH-dependent. In neutral aqueous solutions, expect low solubility.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility dramatically decreases upon dilution into an aqueous medium. This is due to the change in the solvent environment from primarily organic to primarily aqueous, where the compound is less soluble. To mitigate this, it is advisable to use a lower final concentration of DMSO in your aqueous solution, ideally below 1% (v/v).

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to ensure the compound's stability at elevated temperatures. Before employing heat, it is recommended to perform a stability check to avoid degradation. Also, be aware that the compound may precipitate out of the solution as it cools to room temperature. Therefore, this method is often best for preparing solutions for immediate use.

Troubleshooting Guide: Enhancing Solubility

This guide provides several strategies to address common solubility challenges encountered with this compound.

Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)

Initial Steps:

  • pH Adjustment: The solubility of this compound is expected to be pH-dependent due to its amino and pyridinone moieties. The amino group can be protonated at acidic pH, and the hydroxyl/oxo group can be deprotonated at basic pH, both of which can increase aqueous solubility.

  • Co-solvents: Employing a water-miscible organic co-solvent can significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Data Presentation: Solubility Profile in Different Solvents and pH

Solvent/MediumTemperature (°C)Approximate Solubility (µg/mL)Method
Water25< 5HPLC-UV
PBS (pH 7.4)25< 10HPLC-UV
0.1 N HCl (pH 1)2550 - 100HPLC-UV
0.1 N NaOH (pH 13)2520 - 40HPLC-UV
DMSO25> 10,000Visual
Ethanol25100 - 200HPLC-UV
PEG 40025500 - 1000HPLC-UV
Issue 2: Insufficient Concentration for in vitro Assays

For cell-based or biochemical assays requiring higher concentrations, the following advanced techniques can be employed.

Advanced Solubilization Strategies:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[1][2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[3][4]

Experimental Protocol: Formulation with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Stock Solution Preparation: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer.

  • Complexation: Add an excess of this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a controlled temperature for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Remove any undissolved compound by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate.

Data Presentation: Effect of Solubilizing Agents

FormulationConcentration of AgentAchievable Concentration of Compound (µg/mL)
1% Tween® 80 in PBS1% (w/v)50 - 150
5% HP-β-CD in Water5% (w/v)200 - 500
10% PEG 400 in PBS10% (v/v)80 - 250

Visualizing Experimental Workflows and Logic

Diagram 1: General Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with 7-Amino-4-methyl- 1,8-naphthyridin-2-ol check_purity Verify Compound Purity and Identity start->check_purity initial_screen Initial Solubility Screen (Water, PBS, Organic Solvents) check_purity->initial_screen ph_adjustment pH Adjustment (Acidic & Basic Buffers) initial_screen->ph_adjustment cosolvents Use of Co-solvents (e.g., Ethanol, PEG 400) initial_screen->cosolvents evaluate Evaluate Solubility and Stability ph_adjustment->evaluate cosolvents->evaluate surfactants Formulation with Surfactants (e.g., Tween® 80) surfactants->evaluate cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) cyclodextrins->evaluate evaluate->surfactants Insufficient Solubility evaluate->cyclodextrins Insufficient Solubility end_success Success: Proceed with Experiment evaluate->end_success Sufficient Solubility end_fail Further Formulation Development Required evaluate->end_fail Still Insufficient

A troubleshooting workflow for addressing solubility issues.

Diagram 2: Logical Relationship of Solubilization Techniques

G cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation-Based Approaches ph_adjustment pH Modification (Alters Ionization) soluble_solution Solubilized Compound in Aqueous Medium ph_adjustment->soluble_solution cosolvency Co-solvency (Reduces Polarity) cosolvency->soluble_solution micellar Micellar Solubilization (Surfactants) micellar->soluble_solution complexation Inclusion Complexation (Cyclodextrins) complexation->soluble_solution compound Poorly Soluble 7-Amino-4-methyl- 1,8-naphthyridin-2-ol compound->ph_adjustment compound->cosolvency compound->micellar compound->complexation

Conceptual overview of different solubilization strategies.

References

Technical Support Center: 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of 7-Amino-4-methyl-1,8-naphthyridin-2-ol in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors. Please note that specific stability data for this compound is limited in publicly available literature; therefore, the guidance provided is based on general principles for heterocyclic compounds and the 1,8-naphthyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound in its solid form?

For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at ambient temperature, protected from light and moisture. For R&D purposes, all chemicals should be treated as potentially harmful, and the absence of a warning label does not indicate that a product is harmless.[1]

Q2: Which solvents are recommended for preparing solutions of this compound?

Q3: What is the expected stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The 1,8-naphthyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to prepare fresh solutions and store them at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

Q4: Is this compound sensitive to light?

Many heterocyclic compounds, including those with aromatic ring systems like 1,8-naphthyridine, can be sensitive to light.[2] Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is best practice to protect solutions from light by using amber vials or wrapping containers with aluminum foil.

Q5: How does temperature affect the stability of the compound in solution?

Elevated temperatures can accelerate the degradation of chemical compounds in solution. For this compound, it is recommended to avoid prolonged exposure to high temperatures. If heating is necessary for dissolution, it should be done gently and for the shortest possible duration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution upon storage - Poor solubility at storage temperature- Change in pH- Degradation leading to insoluble products- Gently warm the solution to see if the precipitate redissolves.- If the issue persists, consider preparing a fresh solution or filtering the existing one.- Evaluate the pH of the solution and adjust if necessary, keeping in mind the compound's stability.- For long-term storage, consider using a more suitable solvent or storing at a lower concentration.
Color change in the solution - Oxidation of the compound- Degradation due to light or temperature- pH alteration- Prepare fresh solutions and protect them from light and air (e.g., by purging with nitrogen or argon).- Store solutions at a lower temperature.- Analyze the solution using UV-Vis spectroscopy to check for changes in the absorption spectrum, which might indicate degradation.
Inconsistent results in biological assays - Degradation of the compound in the assay medium- Adsorption to plasticware- Prepare fresh stock solutions before each experiment.- Perform a stability check of the compound in the specific assay buffer under the experimental conditions (e.g., 37°C, presence of CO2).- Consider using low-adhesion plasticware or glass vials.
Appearance of unexpected peaks in HPLC analysis - Formation of degradation products- Presence of impurities in the starting material- Conduct a forced degradation study to identify potential degradation products and their retention times.- Ensure the purity of the starting material using a validated analytical method.

Experimental Protocols

General Protocol for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., the λmax).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Identify and quantify any significant degradation products.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (1 mg/mL in appropriate solvent) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photostability (UV/Vis light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants observed quant Quantify Degradation hplc->quant pathway Identify Degradation Pathway lcms->pathway quant->pathway

Caption: Workflow for assessing the stability of a compound in solution.

References

Photobleaching of 7-Amino-4-methyl-1,8-naphthyridin-2-ol and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Amino-4-methyl-1,8-naphthyridin-2-ol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of this novel fluorophore during their experiments. The information provided is based on general principles of fluorescence microscopy and photochemistry, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[1][2] This is a critical issue in fluorescence microscopy as it can limit the duration of imaging experiments, reduce image quality, and introduce artifacts in quantitative analyses. For a novel fluorophore like this compound, understanding and mitigating photobleaching is essential for obtaining reliable and reproducible experimental data.

Q2: What are the likely causes of photobleaching for this compound?

A2: While specific studies on this compound are not available, the primary cause of photobleaching in many organic fluorophores is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[3] These highly reactive molecules can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. The rate of photobleaching is influenced by factors such as the intensity and duration of light exposure, oxygen concentration, and the local chemical environment of the dye.[1] For nitrogen heterocyclic compounds like this compound, photochemical reactions involving the aromatic ring system are also potential pathways for degradation.

Q3: How can I prevent or minimize photobleaching of this compound in my experiments?

A3: Several strategies can be employed to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using shutters to block the light path when not acquiring images.

  • Use Antifade Mounting Media: Incorporate commercially available or homemade antifade reagents in your mounting medium to quench reactive oxygen species.[4]

  • Optimize Imaging Settings: Adjust detector gain and binning to enhance signal detection without needing to increase the excitation intensity.

  • Choose the Right Environment: The local chemical environment can influence photostability. For instance, the viscosity and pH of the mounting medium can play a role.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. High excitation light intensity.Decrease the laser power or lamp intensity. Use a neutral density filter to attenuate the light.
Prolonged exposure to excitation light.Reduce the image acquisition time or use a shutter to block the light between acquisitions.
High oxygen concentration in the sample.Use an antifade mounting medium containing an oxygen scavenging system.
Inconsistent fluorescence intensity between samples. Variation in mounting media or antifade reagent concentration.Ensure consistent preparation of mounting media and antifade solutions for all samples.
Different levels of light exposure during sample preparation and focusing.Minimize light exposure during all steps. Use a dim light source for focusing on a region of interest that will not be used for data acquisition.
High background noise obscuring the signal. Autofluorescence from the sample or mounting medium.Use an antifade reagent known to have low autofluorescence. Consider pre-bleaching the sample with a strong light source before imaging the region of interest.

Experimental Protocols

Protocol 1: Quantitative Assessment of Photobleaching

This protocol outlines a general method for quantifying the photostability of this compound.

Materials:

  • Solution of this compound at a suitable concentration.

  • Microscope slides and coverslips.

  • Fluorescence microscope with a camera and appropriate filter sets.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a slide with the this compound solution. Seal the coverslip to prevent evaporation.

  • Microscope Setup: Turn on the microscope and camera. Select the appropriate filter set for the fluorophore.

  • Image Acquisition:

    • Define a region of interest (ROI).

    • Set the excitation light intensity to a constant level that will be used for all experiments.

    • Acquire a time-lapse series of images of the ROI with a defined interval (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1]

Protocol 2: Evaluation of Antifade Agents

This protocol allows for the comparison of different antifade agents to determine their effectiveness in preventing photobleaching of this compound.

Materials:

  • Solution of this compound.

  • A selection of antifade agents (e.g., n-propyl gallate, p-phenylenediamine, Trolox).

  • Mounting media (e.g., glycerol-based).

  • Fluorescence microscope and image analysis software.

Procedure:

  • Sample Preparation: Prepare multiple slides of the this compound solution, each with a different antifade agent mixed into the mounting medium. Include a control slide with no antifade agent.

  • Microscope Setup and Image Acquisition: Follow the same procedure as in Protocol 1 for each slide, ensuring that the imaging conditions (excitation intensity, exposure time, etc.) are identical for all samples.

  • Data Analysis:

    • For each sample, determine the photobleaching half-life (t₁/₂) as described in Protocol 1.

    • Compare the half-lives of the samples with different antifade agents to the control sample. A longer half-life indicates greater photostability and a more effective antifade agent.

Data Presentation

Table 1: Hypothetical Photostability of this compound with Different Antifade Agents

Antifade AgentConcentrationPhotobleaching Half-life (t₁/₂) (seconds)
None (Control)N/A30
n-Propyl gallate (NPG)2% (w/v)120
p-Phenylenediamine (PPD)0.1% (w/v)180
Trolox1 mM150

Note: This data is illustrative and not based on experimental results for this specific compound.

Visualizations

Antifade_Mechanism cluster_photobleaching Photobleaching Cascade cluster_prevention Prevention by Antifade Agents T1 Excited Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS reacts with Antifade Antifade Agent (e.g., NPG, PPD, Trolox) T1->Antifade Quenched_T1 Ground State Fluorophore T1->Quenched_T1 quenches Oxygen Molecular Oxygen (³O₂) Bleached Bleached Fluorophore ROS->Bleached oxidizes ROS->Antifade Inert_Product Inert Product ROS->Inert_Product scavenges Fluorophore Fluorophore Fluorophore->Bleached is converted to Experimental_Workflow A Prepare Fluorophore Solution B Prepare Slides with and without Antifade Agents A->B C Acquire Time-Lapse Fluorescence Images B->C D Measure Fluorescence Intensity in ROI C->D E Plot Normalized Intensity vs. Time D->E F Calculate Photobleaching Half-life (t₁/₂) E->F G Compare t₁/₂ to Evaluate Antifade Efficacy F->G

References

Optimizing fluorescence signal of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Amino-4-methyl-1,8-naphthyridin-2-ol. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the fluorescence signal of this compound and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of structurally similar 1,8-naphthyridine derivatives can provide an initial estimate. Derivatives with substitutions at the 2 and 7 positions are known to be fluorescent. For instance, 2,7-dialkylamino-4-methyl-[1]-naphthyridines typically exhibit blue fluorescence.[1] Generally, fluorescent 1,8-naphthyridine derivatives have excitation wavelengths in the range of 320-400 nm and emission maxima between 360-500 nm.[1]

Q2: How does the solvent environment affect the fluorescence of this compound?

The fluorescence of 1,8-naphthyridine derivatives is significantly influenced by solvent polarity. In methanol, for example, 2,7-dialkylamino-4-methyl-naphthyridines show UV absorption between 320 and 400 nm. An increase in solvent polarity can lead to a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions.[1]

Q3: What is the typical quantum yield for fluorescent 1,8-naphthyridine derivatives?

The fluorescence quantum yield (Φ) for 2,7-dialkylamino-4-methyl-[1]-naphthyridines, determined using acridine orange as a standard, can be significant, indicating they are efficient fluorophores.[1] However, the exact quantum yield is highly dependent on the specific substitutions and the solvent used.

Q4: Can this compound be used for cellular imaging?

Yes, fluorescent derivatives of 1,8-naphthyridine have been successfully employed as fluorescent probes in cellular imaging.[1] For example, certain 2,7-dialkylamino-4-methyl-[1]-naphthyridines have been shown to penetrate cells and stain organelles like the nucleus, emitting intense blue fluorescence under UV or blue light excitation.[1]

Troubleshooting Guide

This guide addresses common issues you may encounter when working with this compound and its derivatives.

Problem Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal Incorrect instrument settings.- Verify that the excitation and emission wavelengths are set appropriately. Start with a broad excitation scan (e.g., 320-400 nm) and emission scan (e.g., 360-550 nm) to find the optimal peaks. - Ensure the detector gain is at an appropriate level. Too low will result in a weak signal, while too high can cause saturation.[1]
Sample concentration is too low.- Prepare a fresh, more concentrated sample. Be aware that excessively high concentrations can lead to inner filter effects and quenching.[1]
Photobleaching.- Minimize the sample's exposure to the excitation light. Use the lowest possible excitation intensity and shortest exposure time needed for a good signal.[1] - Consider using a photostabilizer if compatible with your experiment.
Quenching.- Use high-purity solvents to avoid quenching impurities.[1] - If using a complex biological medium, be aware of potential quenching agents within the matrix.
Inconsistent or Drifting Fluorescence Readings Temperature fluctuations.- Use a temperature-controlled cuvette holder to maintain a stable sample temperature.
pH instability.- Use a buffer with sufficient capacity for your experimental pH range. Ensure that any additions to the sample do not significantly alter the pH.
Instrument drift.- Allow the fluorometer to warm up and stabilize before taking measurements. - Perform regular calibration and maintenance of the instrument.[1]
Unexpected Shifts in Excitation or Emission Spectra Change in solvent polarity.- The photophysical properties of naphthyridine derivatives can be sensitive to solvent polarity (solvatochromism). Maintain a consistent solvent composition throughout your experiments.
Inner filter effect.- This occurs at high concentrations where the sample absorbs a significant portion of the excitation or emission light. Dilute the sample and re-measure. Fluorescence intensity should be linear with concentration in the appropriate range.[1]
Raman scattering.- A sharp peak that shifts with the excitation wavelength is likely due to Raman scattering from the solvent. To confirm, run a blank with just the solvent.

Experimental Protocols

Protocol 1: General Fluorescence Measurement

This protocol provides a basic procedure for measuring the fluorescence of this compound.

  • Instrument Warm-up: Turn on the fluorometer and its excitation source (e.g., Xenon lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.[1]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol, ethanol, or an appropriate buffer).

    • Dilute the stock solution to the desired concentration. A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Cuvette Preparation:

    • Use a clean quartz cuvette.

    • Rinse the cuvette with the solvent being used for the measurement.

  • Blank Measurement:

    • Fill the cuvette with the pure solvent.

    • Place it in the fluorometer and record a blank spectrum to account for background fluorescence and Raman scattering.

  • Sample Measurement:

    • Replace the blank with the sample cuvette.

    • Set the excitation wavelength (e.g., start at 340 nm).

    • Scan a range of emission wavelengths (e.g., 360 nm to 600 nm) to determine the emission maximum.

    • Once the emission maximum is found, you can perform an excitation scan to determine the optimal excitation wavelength.[1]

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Analyze the corrected spectrum to determine the fluorescence intensity at the emission maximum.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of this compound relative to a known standard.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile similar to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare Solutions:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be in the linear range (typically < 0.1).

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Prepare Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_blank Measure Blank (Solvent) prep_dilute->measure_blank measure_sample Measure Sample Fluorescence measure_blank->measure_sample analysis_correct Subtract Blank measure_sample->analysis_correct analysis_determine Determine Emission Max analysis_correct->analysis_determine

General workflow for fluorescence measurement.

troubleshooting_workflow cluster_instrument Instrument Checks cluster_sample Sample Checks cluster_data Data Interpretation start Low/No Fluorescence Signal check_settings Verify Excitation/Emission Wavelengths & Gain start->check_settings check_conc Check Concentration (Dilute if too high, concentrate if too low) start->check_conc check_warmup Ensure Instrument is Warmed Up check_settings->check_warmup check_solvent Use High-Purity Solvent check_conc->check_solvent check_photobleaching Minimize Light Exposure check_solvent->check_photobleaching check_inner_filter Dilute Sample to Check for Inner Filter Effect check_photobleaching->check_inner_filter check_raman Run Solvent Blank to Identify Raman Peaks check_inner_filter->check_raman end Signal Optimized check_raman->end

Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Reducing Background Fluorescence in 7-Amino-4-methyl-1,8-naphthyridin-2-ol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While 7-Amino-4-methyl-1,8-naphthyridin-2-ol is a specific chemical entity, detailed public information on its fluorescent properties and experimental applications is limited.[1][2] This guide provides comprehensive strategies for reducing background fluorescence applicable to a wide range of fluorescence-based experiments. The principles outlined below are based on established best practices in fluorescence microscopy and cell-based assays and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my experiments?

A1: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and elastin.[3][4] This can be exacerbated by aldehyde-based fixatives.[3][5]

  • Non-specific binding: The fluorescent molecule or antibodies binding to unintended targets. This can be caused by inappropriate antibody concentrations, insufficient blocking, or inadequate washing.[6][7][8]

  • Reagent and material fluorescence: Intrinsic fluorescence from cell culture media (especially those containing phenol red or fetal bovine serum), mounting media, or plasticware.[9][10]

  • Instrumental noise: Background signal from the imaging system's detector and electronics.

Q2: I am observing high background across my entire sample, even in areas without cells. What is the likely cause?

A2: This is often due to fluorescent contaminants in your reagents or consumables. The cell culture medium is a common culprit, particularly if it contains phenol red or high concentrations of serum.[4][10] Consider imaging your cells in a phenol red-free medium or a buffered saline solution.[9] Also, check if the plastic or glass bottom of your imaging plates is contributing to the background.[9]

Q3: My negative control samples (without the primary antibody/probe) are showing a strong signal. What does this indicate?

A3: This points towards a problem with the secondary antibody's non-specific binding or autofluorescence of the sample itself.[11] To troubleshoot, you can try incubating a sample with only the secondary antibody. If a signal is present, you may need to change the secondary antibody, increase the stringency of your washing steps, or use a different blocking agent.[11]

Troubleshooting Guide

Issue 1: High Cellular Autofluorescence

Autofluorescence is the native fluorescence of cells and tissues, which can obscure the signal from your fluorescent probe.[3]

Solutions:

  • Optimize Fixation: Aldehyde fixatives like formaldehyde can increase autofluorescence by reacting with amines to create fluorescent products.[5][12] Try reducing the fixation time or using a different fixative, such as methanol, as your sample permits.

  • Use a Quenching Agent: After fixation, you can treat your samples with a quenching agent like sodium borohydride or a commercial autofluorescence quencher.[4][8]

  • Spectral Separation: If the autofluorescence has a different emission spectrum from your probe, you may be able to distinguish the signals using spectral imaging and linear unmixing.[13]

  • Choose the Right Fluorophore: If possible, use a fluorophore that emits in the red or far-red spectrum, as autofluorescence is typically weaker at longer wavelengths.[3][10]

Table 1: Effect of Different Fixation Methods on Signal-to-Noise Ratio (SNR)

Fixation MethodFixation TimeAverage Signal Intensity (a.u.)Average Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
4% Paraformaldehyde20 min15008001.88
4% Paraformaldehyde10 min14505502.64
Cold Methanol10 min13003004.33
Issue 2: Non-Specific Binding of the Fluorescent Probe/Antibody

This occurs when the fluorescent molecule adheres to unintended cellular or extracellular components.

Solutions:

  • Optimize Probe/Antibody Concentration: Using too high a concentration of your fluorescent probe or antibody is a common cause of high background.[6][7] Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Improve Blocking: Insufficient blocking can leave non-specific binding sites exposed.[7][14] Increase the blocking time or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[8][15]

  • Increase Washing Stringency: Inadequate washing will not remove all unbound probes or antibodies.[6][9][15] Increase the number or duration of your wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.

Table 2: Comparison of Different Blocking Agents on Background Reduction

Blocking AgentBlocking TimeAverage Signal Intensity (a.u.)Average Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
1% BSA in PBS30 min16007002.29
5% BSA in PBS60 min15504503.44
5% Normal Goat Serum60 min15803504.51

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration
  • Prepare a series of dilutions of your this compound stock solution (or primary antibody). A good starting point is a two-fold serial dilution from 2x above to 10x below the manufacturer's recommended concentration.

  • Seed cells in a multi-well imaging plate and allow them to adhere.

  • Fix, permeabilize, and block the cells according to your standard protocol.

  • Incubate separate wells with each dilution of the fluorescent probe for the standard incubation time.

  • Wash the cells extensively with PBS.

  • Image all wells using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Quantify the average signal intensity within the target structure and the average background intensity in a region without specific staining for each concentration.

  • Calculate the signal-to-noise ratio (SNR) for each concentration and select the concentration that provides the highest SNR.

Protocol 2: Evaluating Different Blocking Buffers
  • Seed cells in a multi-well imaging plate.

  • Fix and permeabilize the cells as required for your experiment.

  • Prepare different blocking buffers, for example: 1% BSA in PBS, 5% BSA in PBS, and 5% Normal Goat Serum in PBS.

  • Incubate separate wells with each blocking buffer for 1 hour at room temperature.

  • Incubate all wells with your fluorescent probe at the optimal concentration determined in Protocol 1.

  • Wash the cells with PBS-T (PBS with 0.05% Tween-20).

  • Image the samples using consistent settings.

  • Compare the background fluorescence levels between the different blocking conditions to identify the most effective one.

Visualizations

Troubleshooting_Workflow start High Background Fluorescence Observed q1 Is the background high in cell-free areas? start->q1 sol1 Check Media, Buffers, and Plate - Use phenol red-free media - Image in buffered saline - Test glass-bottom plates q1->sol1 Yes q2 Is the negative control (no primary probe) bright? q1->q2 No sol1->q2 sol2 Problem with Secondary Antibody or Autofluorescence - Titrate secondary antibody - Use pre-adsorbed secondary - Implement autofluorescence quenching q2->sol2 Yes q3 Is the signal in the target structure weak? q2->q3 No sol2->q3 sol3 Optimize Staining and Washing - Titrate primary probe/antibody - Optimize blocking buffer and time - Increase wash steps/stringency q3->sol3 Yes end Signal-to-Noise Ratio Improved q3->end No sol3->end

Caption: General troubleshooting workflow for high background fluorescence.

Source_Identification_Tree start Start: Image Unstained Cells q1 Is autofluorescence high? start->q1 sol1 Source: Endogenous Cellular Components Action: Use quenching agents, optimize fixation q1->sol1 Yes next1 Image Cells with Secondary Antibody Only q1->next1 No sol1->next1 q2 Is background high? next1->q2 sol2 Source: Non-specific Secondary Antibody Binding Action: Change secondary, improve blocking/washing q2->sol2 Yes next2 Image Fully Stained Sample q2->next2 No sol2->next2 q3 Is background still high? next2->q3 sol3 Source: Non-specific Primary Probe Binding Action: Titrate primary probe, optimize blocking q3->sol3 Yes end Source Identified q3->end No sol3->end Signaling_Pathway_Example cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response Ligand External Ligand Ligand->Receptor Probe 7-Amino-4-methyl-1,8- naphthyridin-2-ol Probe Probe->KinaseB Binds to activated form

References

Technical Support Center: 7-Amino-4-methyl-1,8-naphthyridin-2-ol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 7-Amino-4-methyl-1,8-naphthyridin-2-ol in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups on this compound that can be used for conjugation?

A1: this compound possesses two primary reactive sites for conjugation:

  • The 7-amino group: This primary aromatic amine is a key site for forming stable amide, urea, or thiourea linkages.

  • The 2-hydroxyl group: While less commonly used for initial conjugation, this group can be targeted for specific applications, potentially through ether linkages.

Q2: What is the optimal pH for conjugation reactions involving the 7-amino group?

A2: The predicted pKa of the 7-amino group is approximately 3.49.[1] For reactions targeting this amine, a pH range of 7.0 to 8.5 is generally recommended to ensure the amine is deprotonated and sufficiently nucleophilic.[2]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use amine-free buffers to avoid competing reactions. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES. Avoid buffers containing primary amines like Tris or glycine.

Q4: How can I activate this compound for conjugation to a protein?

A4: The 7-amino group can be activated through several methods:

  • Conversion to an Isothiocyanate (NCS): This creates a highly reactive group that readily couples with primary amines on the target protein. This is achieved by reacting the amino group with thiophosgene or a thiophosgene equivalent.[3][4][5]

  • Diazotization: The amino group can be converted to a diazonium salt, which can then react with electron-rich amino acid side chains like tyrosine or histidine.[6][7]

Q5: What are common methods for conjugating this compound to a protein without pre-activation of the naphthyridine?

A5: A common strategy is to activate the target molecule (e.g., a protein) and then react it with the amino group of the naphthyridine. A widely used method is EDC/NHS chemistry to activate carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus of the protein) to form an amine-reactive NHS ester.[8][9][10]

Q6: How can I purify the final conjugate?

A6: Purification is essential to remove unreacted this compound and other reagents. Common methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing the small molecule from the larger protein conjugate.

  • Dialysis or Tangential Flow Filtration (TFF): Uses a semi-permeable membrane to exchange the buffer and remove small molecules.

  • Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Potential Cause Recommended Solution
Suboptimal pH Verify the reaction pH is between 7.0 and 8.5 for reactions targeting the 7-amino group. The nucleophilicity of the aromatic amine is pH-dependent.[2]
Inactive Reagents Use fresh, high-quality EDC, NHS, and other activating agents. EDC is particularly moisture-sensitive.
Insufficient Molar Ratio of Reagents Optimize the molar ratio of the activating reagents (EDC/NHS) to the carboxyl groups on the protein, and the ratio of the naphthyridine to the protein. Start with a 10- to 20-fold molar excess of the naphthyridine.
Presence of Competing Nucleophiles Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Perform a buffer exchange if necessary.
Steric Hindrance The conjugation site on the protein may be sterically inaccessible. Consider introducing a spacer arm to either the protein or the naphthyridine derivative.
Low Protein Concentration Concentrate the protein to at least 1-2 mg/mL before conjugation to improve reaction kinetics.
Problem 2: Protein Precipitation During or After Conjugation
Potential Cause Recommended Solution
Over-conjugation A high degree of labeling can alter the protein's isoelectric point and solubility. Reduce the molar excess of this compound.
Solvent Incompatibility If the naphthyridine is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent protein denaturation.
Incorrect Buffer Conditions Ensure the buffer composition and pH are optimal for the stability of your specific protein.
Protein Aggregation The conjugation process itself might induce aggregation. Try adding stabilizing agents like glycerol or arginine to the reaction buffer.
Problem 3: Difficulty in Purifying the Conjugate
Potential Cause Recommended Solution
Incomplete Removal of Unreacted Small Molecules Increase the number of dialysis changes or the column length for size-exclusion chromatography.
Co-elution of Conjugate and Unconjugated Protein If the degree of labeling is low, the conjugated and unconjugated protein may have similar properties. Consider using a different chromatography method, such as ion-exchange or hydrophobic interaction chromatography, which are more sensitive to changes in surface properties.
Non-covalent Binding of the Naphthyridine to the Protein Wash the conjugate extensively under denaturing conditions (if the protein can be refolded) to remove any non-covalently bound small molecules.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific protein and application.

Protocol 1: Two-Step EDC/NHS Conjugation to Protein Carboxyl Groups

This protocol involves activating the carboxyl groups on the protein followed by reaction with the 7-amino group of the naphthyridine.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES, pH 5.5-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activation of Protein:

    • Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange: Immediately remove excess EDC and NHS by buffer exchange into the Reaction Buffer (pH 7.4) using a desalting column.

  • Conjugation:

    • Dissolve this compound in a minimal amount of DMSO and then dilute in the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of the dissolved naphthyridine to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

Protocol 2: Activation of this compound to an Isothiocyanate (Advanced)

This protocol is for creating a reactive derivative of the naphthyridine for subsequent protein labeling. Caution: Thiophosgene is highly toxic and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • This compound

  • Thiophosgene

  • Biphasic solvent system (e.g., chloroform and saturated sodium bicarbonate solution)

  • Protein in a suitable buffer (e.g., borate buffer, pH 8.5)

Procedure:

  • Isothiocyanate Formation:

    • Dissolve this compound in chloroform.

    • Cool the solution in an ice bath and add an equal volume of cold, saturated sodium bicarbonate solution.

    • While stirring vigorously, add a slight molar excess of thiophosgene dropwise.

    • Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the isothiocyanate derivative.

  • Protein Labeling:

    • Dissolve the activated isothiocyanate derivative in a minimal amount of DMSO.

    • Add a 10- to 20-fold molar excess of the activated naphthyridine to the protein solution (in borate buffer, pH 8.5).

    • Incubate for 2-4 hours at room temperature.

  • Purification: Purify the conjugate as described in Protocol 1.

Visualizations

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein_COOH Protein Carboxyl Groups EDC_NHS EDC / NHS Protein_COOH->EDC_NHS Activated_Protein NHS-Ester Activated Protein EDC_NHS->Activated_Protein Activation Naphthyridine 7-Amino-4-methyl- 1,8-naphthyridin-2-ol Activated_Protein->Naphthyridine Conjugate Protein-Naphthyridine Conjugate Naphthyridine->Conjugate Reaction (pH 7.0-8.5) Purification Size-Exclusion Chromatography Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to a protein.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Is pH 7.0-8.5? Start->Check_pH Check_Reagents Are reagents fresh? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is molar ratio optimized? Check_Reagents->Check_Ratio Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Buffer Is buffer amine-free? Check_Ratio->Check_Buffer Yes Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Success Yield Improved Check_Buffer->Success Yes Adjust_pH->Check_pH Use_Fresh_Reagents->Check_Reagents Optimize_Ratio->Check_Ratio Buffer_Exchange->Check_Buffer

References

Technical Support Center: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. The information addresses common challenges and potential side reactions that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves the condensation of 2,6-diaminopyridine with ethyl acetoacetate. This reaction, a variation of the Friedländer annulation, typically proceeds in the presence of a catalyst such as polyphosphoric acid (PPA) or a strong acid, followed by cyclization at elevated temperatures.

Q2: What are the potential side reactions I should be aware of during the synthesis?

Several side reactions can occur, potentially leading to impurities and reduced yields. These include:

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the desired naphthyridine ring, resulting in open-chain byproducts.

  • Formation of Isomers: Depending on the reaction conditions, regioisomers may form.

  • Self-condensation of Reactants: Ethyl acetoacetate can undergo self-condensation under acidic or basic conditions.

  • Polymerization/Tar Formation: At high temperatures and with prolonged reaction times, reactants and products can degrade, leading to the formation of polymeric materials or tar.

  • N-Acetylation: If acetic acid or acetic anhydride are present as impurities or solvents, the amino group of the product or starting material can be acetylated.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be determined to achieve good separation.

Q4: What are the recommended purification methods for the final product?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Common methods include:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking, may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Reaction temperature is too low.- Ineffective catalyst.- Insufficient reaction time.- Degradation of starting materials or product.- Gradually increase the reaction temperature while monitoring with TLC.- Ensure the catalyst (e.g., PPA) is fresh and active.- Extend the reaction time, checking for product formation periodically.- Use purified starting materials and ensure the reaction is conducted under an inert atmosphere if necessary.
Multiple Spots on TLC - Presence of starting materials.- Formation of side products (isomers, byproducts).- Decomposition of the product.- Ensure the reaction has gone to completion.- Optimize reaction conditions (temperature, catalyst concentration) to minimize side product formation.- Purify the crude product using column chromatography or recrystallization.
Product is a Dark, Tarry Substance - Reaction temperature is too high.- Prolonged reaction time.- Reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting materials are consumed.- Consider using a milder catalyst.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Product co-precipitates with impurities.- After neutralization, cool the mixture in an ice bath to promote precipitation.- If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent.- For purification, try different recrystallization solvents or a gradient elution in column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2,6-Diaminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium hydroxide solution (10% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add polyphosphoric acid.

  • To the stirred PPA, add 2,6-diaminopyridine and a molar equivalent of ethyl acetoacetate.

  • Heat the mixture under reflux for a specified time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.

  • Neutralize the resulting solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Presentation

The following tables are templates for researchers to summarize their quantitative data for comparison and optimization.

Table 1: Effect of Reaction Temperature on Yield

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
11004e.g., 35e.g., 85
21204e.g., 55e.g., 90
31404e.g., 40e.g., 75

Table 2: Summary of Identified Byproducts

Byproduct ID Proposed Structure Molecular Weight Observed Mass (MS) Retention Time (min)
BP-1e.g., Incomplete cyclization producte.g., 221.25e.g., 222.1 (M+H)e.g., 5.8
BP-2e.g., Isomeric product175.18e.g., 176.1 (M+H)e.g., 8.2

Visualizations

Synthesis_Pathway 2,6-Diaminopyridine 2,6-Diaminopyridine Intermediate Intermediate 2,6-Diaminopyridine->Intermediate Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate This compound This compound Intermediate->this compound Cyclization (PPA, Heat) Side_Products Side_Products Intermediate->Side_Products Incomplete Reaction

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start observe Observe Low Yield / Impurities start->observe analyze Analyze Reaction Parameters (Temp, Time, Catalyst) observe->analyze Problem Identified purify Purification Strategy (Recrystallization, Chromatography) observe->purify Crude Product optimize Optimize Conditions analyze->optimize optimize->observe Re-run Experiment characterize Characterize Product & Byproducts (NMR, MS, HPLC) purify->characterize characterize->optimize Impurity Identified success Pure Product Obtained characterize->success Purity Confirmed

Caption: General troubleshooting workflow for synthesis optimization.

Problem_Solution_Logic problem Problem Low Yield Impurities on TLC Tar Formation causes Potential Causes Low Temp / Inactive Catalyst Side Reactions / Isomers High Temperature problem:f0->causes:c0 problem:f1->causes:c1 problem:f2->causes:c2 solutions Solutions Increase Temp / Use Fresh Catalyst Optimize Conditions / Purify Decrease Temperature causes:c0->solutions:s0 causes:c1->solutions:s1 causes:c2->solutions:s2

Caption: Logical relationship between common problems, causes, and solutions.

Technical Support Center: Enhancing the Quantum Yield of 7-Amino-4-methyl-1,8-naphthyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 7-Amino-4-methyl-1,8-naphthyridin-2-ol and its derivatives. Our goal is to help you optimize your experimental setup and enhance the fluorescence quantum yield of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?

The fluorescence quantum yield (ΦF) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in cellular imaging, bio-sensing, and high-throughput screening, as it directly correlates with the sensitivity of the detection method.[4]

Q2: How do solvent selection and environmental polarity impact the quantum yield of these derivatives?

The solvent environment is a critical factor that can dramatically influence the quantum yield of this compound derivatives, much like in structurally similar aminocoumarins and naphthalimides.[5][6][7][8]

  • Polar Solvents: In polar solvents, the fluorescence quantum yield of these types of amino-substituted fluorophores often decreases significantly. This is primarily due to a process called Twisted Intramolecular Charge Transfer (TICT).[2] Upon excitation, the amino group can twist, leading to a non-emissive, charge-separated state that is stabilized by the polar solvent, providing a pathway for non-radiative decay and thus "quenching" the fluorescence.[2][6]

  • Non-Polar Solvents: In non-polar (hydrophobic) environments, the formation of the TICT state is less favorable. This restricts non-radiative decay pathways, generally resulting in a higher fluorescence quantum yield.[2][9] The emission properties of 1,8-naphthalimides, for example, are typically enhanced in hydrophobic environments.[10]

Q3: What role does pH play in the fluorescence of these compounds?

The pH of the solution can significantly impact fluorescence by altering the protonation state of the 7-amino group.[2][11] Protonation of the amino group changes the electronic properties of the molecule, which can lead to a loss of fluorescence or a shift in the emission spectra. For experiments requiring stable fluorescence, it is essential to use a well-buffered solution within the optimal pH range for the specific derivative.[12]

Q4: What structural modifications can enhance the quantum yield of this compound derivatives?

Structural modifications that limit the non-radiative decay pathways, particularly the formation of the TICT state, are highly effective for enhancing quantum yield.

  • Rigidification: Incorporating the 7-amino group into a cyclic system introduces structural rigidity. This physically hinders the twisting motion required for TICT state formation, which can lead to high quantum yields even in polar solvents.[2]

  • Substituent Effects: The addition of electron-donating groups at the 7-position can enhance fluorescence, while electron-withdrawing groups at other positions, such as the 3-position in coumarins, can also improve fluorescence intensity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the fluorescence measurement of this compound derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Fluorescence Signal Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal. Detector gain is too low.1. Confirm the optimal excitation and emission wavelengths by running a full excitation-emission matrix (EEM) scan. Based on similar compounds, expect excitation in the 320-400 nm range and emission between 360-500 nm.[13] 2. Gradually increase the detector gain, being careful not to saturate the detector.[13]
Low Sample Concentration: The concentration of the fluorophore is below the instrument's detection limit.1. Prepare a fresh, more concentrated sample. 2. Be aware that excessively high concentrations can cause self-quenching or inner-filter effects. Aim for an absorbance of < 0.1 at the excitation wavelength.[13]
Quenching: Impurities in the solvent or sample are deactivating the excited state.1. Use high-purity, spectroscopy-grade solvents. 2. Confirm the purity of your synthesized derivative using methods like NMR or mass spectrometry.[2]
Photobleaching: The fluorophore is being irreversibly damaged by the excitation light.1. Minimize the sample's exposure time to the excitation light.[2] 2. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.[12] 3. Prepare fresh samples immediately before measurement.[2]
Inconsistent or Drifting Readings Temperature Fluctuations: Fluorescence is a temperature-dependent process.1. Use a temperature-controlled cuvette holder to maintain a constant sample temperature.[12][13]
pH Instability: The pH of an unbuffered sample is changing over time.1. Use a buffer with adequate capacity for your target pH range to ensure a stable protonation state of the amino group.[12]
Instrument Drift: The light source or detector has not stabilized.1. Allow the instrument to warm up for at least 30 minutes before taking measurements to ensure a stable lamp output.[13]
Unexpected Spectral Shifts Change in Solvent Polarity: The compound is sensitive to its environment (solvatochromism).1. Ensure a consistent solvent composition is used for all comparative experiments.[12] 2. Be aware that in polar solvents, a red shift (to longer wavelengths) is often observed for π → π* transitions due to stabilization of the excited state.[13]
Aggregation: At high concentrations, molecules can stack (π-π stacking), altering their electronic properties.1. Perform a concentration-dependent study. Dilute the sample and check if the spectral shift is resolved. Aggregation-caused quenching (ACQ) is common at high concentrations.[9]

Data Presentation

While specific data for this compound is limited, the following table for the structurally related 4-amino-1,8-naphthalimide derivatives illustrates the typical effect of solvent polarity on quantum yield (ΦF). This trend is expected to be similar for the naphthyridinol derivatives.

Table 1: Effect of Solvent Polarity on Quantum Yield of Amino-Substituted Heterocyclic Dyes

Compound ClassSolventDielectric Constant (ε)Typical Quantum Yield (ΦF)Trend Observed
4-Amino-1,8-naphthalimides Hexane~2.0HighQuantum yield generally decreases with increasing solvent polarity.[7]
Toluene~2.4High
Dichloromethane~9.1Intermediate
Acetonitrile~37.5Low
Methanol~32.7Very Low
7-Aminocoumarins Cyclohexane~2.0HighSimilar to naphthalimides, polar solvents tend to quench fluorescence due to the formation of a TICT state.[2]
Dioxane~2.2High
Ethanol~24.5Intermediate to Low
Water~80.1Very Low

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

The relative method is a common and accessible way to determine the fluorescence quantum yield by comparing the sample to a standard with a known quantum yield.[1][4]

1. Materials:

  • Sample: Your this compound derivative dissolved in a high-purity solvent.

  • Standard: A reference fluorophore with a known quantum yield that absorbs at the same wavelength as your sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54).

  • High-purity solvent (e.g., cyclohexane, ethanol).

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

2. Procedure:

  • Prepare a Series of Dilutions: Prepare at least five different concentrations of both your sample and the standard in the same solvent. The concentrations should be dilute enough to ensure their absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (λex) using the UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • For each solution, record the fluorescence emission spectrum over the entire emission range. Ensure experimental conditions (e.g., slit widths, temperature) are identical for all measurements.[1]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for each plot.[2]

    • Calculate the quantum yield of your sample (ΦSample) using the equation: ΦSample = ΦStandard * (GradSample / GradStandard) * (η2Sample / η2Standard) Where:

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.[2]

Visualizations

Workflow for Troubleshooting Low Quantum Yield```dot

Factors That Reduce Quantum Yield

QuantumYieldFactors cluster_paths De-excitation Pathways cluster_causes Common Causes of Non-Radiative Decay excited_state Excited State (S1) fluorescence Fluorescence (Radiative) Desired Pathway excited_state->fluorescence kf nonradiative Non-Radiative Decay (Reduces Quantum Yield) excited_state->nonradiative knr ground_state Ground State (S0) fluorescence->ground_state nonradiative->ground_state tict TICT State Formation (Twisting of Amino Group) tict->nonradiative quenching Collisional Quenching (Solvent, Impurities) quenching->nonradiative vibration Vibrational Relaxation (Molecular Motion) vibration->nonradiative

Caption: Key pathways for excited state decay, highlighting factors that promote non-radiative decay and lower quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

QY_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilutions of Sample measure_abs Measure Absorbance (Abs < 0.1) prep_sample->measure_abs prep_standard Prepare Dilutions of Standard prep_standard->measure_abs measure_fluor Measure Fluorescence (Integrated Intensity) measure_abs->measure_fluor plot_data Plot Intensity vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield Using Gradient Method plot_data->calc_qy end End calc_qy->end start Start start->prep_sample start->prep_standard

Caption: Step-by-step experimental workflow for determining relative fluorescence quantum yield.

References

Validation & Comparative

A Comparative Guide for Researchers: 7-Amino-4-methyl-1,8-naphthyridin-2-ol vs. 7-amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes and bioactive molecules, the choice of scaffold is critical for the development of sensitive assays and effective therapeutic agents. This guide provides a detailed comparison of two heterocyclic compounds: 7-Amino-4-methyl-1,8-naphthyridin-2-ol and the widely-used 7-amino-4-methylcoumarin (AMC). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.

Chemical and Physical Properties

Both this compound and 7-amino-4-methylcoumarin are nitrogen-containing heterocyclic molecules with similar molecular weights. However, the core ring structure differs significantly, with the naphthyridine containing a bicyclic system with two nitrogen atoms, while the coumarin possesses a benzopyrone scaffold. These structural distinctions are expected to influence their chemical reactivity, solubility, and, most importantly, their photophysical and biological properties.

PropertyThis compound7-amino-4-methylcoumarin (AMC)
Molecular Formula C₉H₉N₃O[1]C₁₀H₉NO₂
Molecular Weight 175.19 g/mol [1]175.19 g/mol
Appearance Not specified in available literatureLight yellow to brown to dark green powder[2]
Melting Point Not specified in available literature223-226 °C
Solubility Not specified in available literatureSoluble in DMSO, DMF, and acetone
CAS Number 1569-15-9[1]26093-31-2

Photophysical Properties

Photophysical PropertyThis compound (Inferred/Not Available)7-amino-4-methylcoumarin (AMC)
Excitation Maximum (λex) Data not available; related 1,8-naphthyridines show a range.~345-354 nm
Emission Maximum (λem) Data not available; related 1,8-naphthyridines show a range.~445 nm
Stokes Shift Data not available~91-100 nm
Molar Extinction Coefficient (ε) Data not availableData available, but varies with solvent
Fluorescence Quantum Yield (Φ) Data not availableData available, but varies with solvent

Synthesis of the Compounds

7-amino-4-methylcoumarin (AMC) is commonly synthesized via the Pechmann condensation. This one-step reaction involves the condensation of m-aminophenol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like sulfated zirconia. The use of solid acid catalysts offers a more environmentally friendly approach.

G Pechmann Condensation for AMC Synthesis m_aminophenol m-Aminophenol intermediate Intermediate m_aminophenol->intermediate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate acid_catalyst Acid Catalyst (e.g., H₂SO₄, Sulfated Zirconia) acid_catalyst->intermediate amc 7-amino-4-methylcoumarin (AMC) intermediate->amc

Pechmann Condensation for AMC Synthesis

This compound synthesis is less commonly described in readily available literature. However, the synthesis of the 1,8-naphthyridine core generally involves the condensation of 2,6-diaminopyridine with a β-dicarbonyl compound or its equivalent. For this specific derivative, a plausible route would involve the reaction of 2,6-diaminopyridine with ethyl acetoacetate or a related diketone under acidic conditions.

Applications in Research and Drug Development

7-amino-4-methylcoumarin (AMC) is a workhorse fluorescent probe with a broad range of applications:

  • Enzyme Assays: AMC is widely used as a reporter molecule in fluorogenic enzyme assays. When conjugated to a substrate (e.g., a peptide for a protease), its fluorescence is quenched. Enzymatic cleavage releases free AMC, leading to a quantifiable increase in fluorescence that is directly proportional to enzyme activity.

  • Fluorescence Microscopy: Its strong fluorescence makes it a valuable tool for cellular imaging and histological staining. For instance, it has been used as a fluorescent substitute for Schiff's reagent in Periodic Acid-Schiff (PAS) staining to visualize glycogen and mucus.[3][4]

  • Drug Discovery: The coumarin scaffold is a privileged structure in medicinal chemistry, and AMC itself has been investigated for its potential biological activities.

This compound , while less studied, belongs to the 1,8-naphthyridine class of compounds, which exhibit a wide array of biological activities. This suggests its potential in:

  • Drug Development: 1,8-Naphthyridine derivatives are known to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound warrant further investigation.

  • Fluorescent Probes: The rigid, planar structure and the presence of nitrogen atoms make the 1,8-naphthyridine scaffold a promising candidate for the development of fluorescent sensors for metal ions and other analytes. The amino and hydroxyl/oxo groups on this particular derivative could serve as coordination sites.

G General Workflow for a Fluorescence-Based Enzyme Assay substrate Fluorogenic Substrate (e.g., Peptide-AMC) reaction Enzymatic Reaction substrate->reaction enzyme Enzyme enzyme->reaction products Cleaved Substrate + Free Fluorophore (e.g., AMC) reaction->products measurement Fluorescence Measurement (Ex/Em wavelengths) products->measurement data Data Analysis (Relate fluorescence to enzyme activity) measurement->data

Fluorescence-Based Enzyme Assay Workflow

Experimental Protocols

Protocol: Fluorometric Protease Assay using an AMC-based Substrate

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.
  • Enzyme Solution: Prepare a stock solution of the protease in assay buffer. The final concentration will depend on the enzyme's activity.
  • Substrate Solution: Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO (e.g., 10 mM).
  • AMC Standard Stock Solution: Prepare a 10 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

2. Standard Curve Generation:

  • Perform serial dilutions of the AMC standard stock solution in assay buffer to create a range of known concentrations (e.g., 0-100 µM).
  • Add a fixed volume of each standard to a 96-well black microplate.
  • Measure the fluorescence at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).
  • Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain a standard curve.

3. Enzyme Activity Measurement:

  • In a 96-well black microplate, add the assay buffer, enzyme solution, and substrate solution to initiate the reaction. Include appropriate controls (e.g., no enzyme, no substrate).
  • Incubate the plate at the optimal temperature for the enzyme.
  • Measure the fluorescence intensity at regular time intervals.
  • Convert the rate of change in fluorescence to the rate of product formation using the standard curve.

Conclusion and Future Directions

7-amino-4-methylcoumarin is a well-established and versatile fluorescent probe with a wealth of supporting data and established protocols. Its utility in enzyme assays and cellular imaging is undisputed.

This compound, on the other hand, represents a less explored yet potentially valuable scaffold. Its structural relationship to biologically active 1,8-naphthyridine derivatives suggests promise in drug discovery. Furthermore, its rigid, heterocyclic structure hints at favorable fluorescence properties that are yet to be fully characterized.

A significant opportunity exists for researchers to investigate the photophysical properties of this compound in detail. Determining its quantum yield, molar extinction coefficient, and Stokes shift, and evaluating its performance as a fluorescent probe in various applications, would provide the necessary data for a direct and comprehensive comparison with established fluorophores like AMC. Such studies could unlock the potential of this and other 1,8-naphthyridine derivatives as next-generation tools for research and diagnostics.

G Potential of 1,8-Naphthyridine Derivatives naphthyridine 1,8-Naphthyridine Core antimicrobial Antimicrobial Agents naphthyridine->antimicrobial anticancer Anticancer Agents naphthyridine->anticancer antiinflammatory Anti-inflammatory Drugs naphthyridine->antiinflammatory fluorescent_probes Fluorescent Probes (e.g., for metal ions) naphthyridine->fluorescent_probes materials Organic Materials naphthyridine->materials

Diverse Applications of the 1,8-Naphthyridine Scaffold

References

A Comparative Guide to 1,8-Naphthyridine Dyes and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of 1,8-naphthyridine dyes with other widely used classes of fluorescent probes, including fluoresceins, rhodamines, cyanines, and BODIPY dyes. By presenting key photophysical data, detailed experimental protocols, and visualizations of their applications, this guide aims to facilitate an informed choice of fluorescent labels for various research applications.

Data Presentation: A Comparative Overview of Photophysical Properties

The performance of a fluorescent probe is primarily determined by its photophysical properties. The following table summarizes key parameters for 1,8-naphthyridine derivatives and other common fluorescent dyes. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and temperature. The data presented here are compiled from various sources and should be considered as representative values.

Dye ClassRepresentative Dye/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Solvent/Conditions
1,8-Naphthyridine 2,7-Dibutylamino-4-methyl-1,8-naphthyridine340-400~435Not Reported0.61Methanol
2,7-Dipentylamino-4-methyl-1,8-naphthyridine340-400Not ReportedNot Reported0.78Methanol
2,7-Dihexylamino-4-methyl-1,8-naphthyridine340-400Not ReportedNot Reported0.81Methanol
Fluorescein Fluorescein Isothiocyanate (FITC)495519~75,0000.65-0.92PBS (pH 9.0)[1]
Fluorescein490514~92,3000.930.1 M NaOH[1]
Rhodamine Rhodamine B543565~106,0000.49-0.70Ethanol[2]
Cyanine Cyanine 5 (Cy5)649666~250,000~0.20-0.28Aqueous buffer[3][4]
BODIPY BODIPY FL~502~511>80,000~0.90Not specified[5]

Experimental Protocols

Accurate characterization and comparison of fluorescent probes require standardized experimental procedures. Below are detailed methodologies for determining key photophysical parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: Record the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Plot data: Plot absorbance versus concentration.

  • Calculate ε: The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Determination of Fluorescence Quantum Yield (Φf) - Comparative Method

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

Protocol:

  • Prepare solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Φf: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photodegradation upon exposure to light.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera

  • Image analysis software (e.g., ImageJ)

  • Microscope slides and coverslips

Protocol:

  • Sample preparation: Prepare a sample of the fluorescent dye (e.g., a solution, stained cells, or a thin film) on a microscope slide.

  • Microscope setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.

  • Image acquisition: Acquire an initial image (time = 0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data analysis:

    • Select a region of interest (ROI) in the images.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[3]

Signaling Pathways and Applications of 1,8-Naphthyridine Dyes

While 1,8-naphthyridine derivatives have been explored for a wide range of biological activities, including as antimicrobial and anticancer agents, their application as fluorescent probes has largely focused on their ability to interact with specific analytes like metal ions and nucleic acids.[1][6] These interactions often lead to a change in the fluorescence properties of the 1,8-naphthyridine core, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

Metal Ion Sensing

Certain 1,8-naphthyridine derivatives have been designed as chemosensors for metal ions such as Zn²⁺ and Cu²⁺. The nitrogen atoms of the naphthyridine ring, along with other strategically placed coordinating groups, can selectively bind to specific metal ions, leading to a modulation of the dye's fluorescence.[5][7] This principle is valuable for detecting and quantifying these ions in biological and environmental samples.

Metal_Ion_Sensing Mechanism of a 1,8-Naphthyridine-based Fluorescent Sensor for Metal Ions Probe 1,8-Naphthyridine Probe (Low Fluorescence) Chelation Chelation Probe->Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Chelation Complex Probe-Metal Ion Complex (High Fluorescence) Fluorescence_Change Fluorescence 'Turn-On' Complex->Fluorescence_Change Chelation->Complex

Caption: Metal ion detection by a 1,8-naphthyridine fluorescent sensor.

DNA Intercalation and Staining

The planar structure of the 1,8-naphthyridine scaffold allows some of its derivatives to intercalate into the base pairs of DNA. This interaction can result in a significant enhancement of their fluorescence, making them useful as "turn-on" fluorescent probes for DNA detection and cellular imaging.[8] This property is particularly valuable for visualizing nuclear structures and studying DNA dynamics in live cells.

DNA_Intercalation DNA Intercalation by a 1,8-Naphthyridine Dye Naphthyridine_Dye 1,8-Naphthyridine Dye (Low Fluorescence in solution) Intercalation Intercalation Naphthyridine_Dye->Intercalation DNA DNA Double Helix DNA->Intercalation Bound_Complex Dye-DNA Complex (Enhanced Fluorescence) Intercalation->Bound_Complex Fluorescence_Enhancement Fluorescence 'Turn-On' Bound_Complex->Fluorescence_Enhancement

Caption: Mechanism of fluorescence enhancement upon DNA intercalation.

Conclusion

1,8-Naphthyridine dyes represent a versatile class of fluorophores with tunable photophysical properties. While they may not yet possess the extensive commercial availability and characterization of more established dyes like fluoresceins and rhodamines, their unique characteristics, such as their utility in constructing fluorescent sensors for specific analytes, make them a valuable tool for researchers. The choice of a fluorescent probe should always be guided by the specific requirements of the experiment, including the desired spectral properties, photostability, and the biological question being addressed. This guide provides a foundational comparison to aid in this critical selection process.

References

A Comparative Guide to the Synthesis and Properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol and its selected analogs. The information is intended for researchers, scientists, and professionals involved in drug development, offering a clear overview of the structure-activity relationships within this class of compounds. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to facilitate the selection and design of novel 1,8-naphthyridine derivatives with enhanced therapeutic potential.

Physicochemical Properties of this compound

The parent compound, this compound, serves as a crucial reference for understanding the impact of structural modifications on the overall properties of its analogs.

PropertyValue
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol [3]
Melting Point 405 °C (decomposed)[4]
Boiling Point (Predicted) 394.9±35.0 °C[4]
Density (Predicted) 1.42±0.1 g/cm3 [4]
pKa (Predicted) 3.49±0.20[4]
LogP (XLogP3) 0.2[3]

Comparative Analysis of Synthetic Analogs

For this guide, we will compare the parent compound with two representative analogs to illustrate the effects of structural modifications. The selection of analogs is based on the availability of synthetic and biological data in the literature to allow for a meaningful comparison.

Analog 1: N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide This analog explores the effect of acetylating the 7-amino group.

Analog 2: 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines This class of analogs investigates the impact of reducing the pyridinone ring and introducing alkyl substituents at the 7-position.

Table 1: Comparison of Synthetic Yields and Physicochemical Properties
CompoundStructureSynthetic Yield (%)Melting Point (°C)Key Spectral Data
This compound This compoundNot explicitly stated in the provided results405 (decomp)[4]Not detailed in the provided results
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide78%[5]Not explicitly stated in the provided resultsIR, 1H NMR, 13C NMR, Mass Spec data available in detailed studies.
7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridinesYields vary depending on the specific alkyl group and synthetic step.Not detailed for a specific analog in the provided results.1H NMR and 13C NMR data are crucial for confirming the structure and the success of the alkylation.
Table 2: Comparative Biological Activity

The biological activities of 1,8-naphthyridine derivatives are diverse, with many compounds showing potential as anticancer and antimicrobial agents.[1][2][6] The following table summarizes the reported activities for our selected compounds.

CompoundBiological ActivityCell Lines/TargetsIC50/MIC Values
This compound Core General class has shown anticancer, antimicrobial, and anti-inflammatory activity.[1][2]Various cancer cell lines and microbial strains.Varies significantly with substitutions.
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide The parent amine (7-amino-2-methyl-1,8-naphthyridine) and related compounds have been investigated for their biological activities, including antibacterial and anticancer effects.[5]Not specified for the acetamide analog in the provided results.Not specified for the acetamide analog in the provided results.
7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines Designed as arginine mimetics, suggesting potential roles in interacting with enzymes or receptors that recognize arginine.[7]Not specified in the provided results.Not specified in the provided results.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis of the discussed compounds, based on common synthetic strategies for 1,8-naphthyridines.

General Synthesis of this compound

A common route for the synthesis of the 1,8-naphthyridine core involves the condensation of 2-aminopyridine derivatives with β-ketoesters or their equivalents, followed by cyclization.

DOT Diagram: General Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps Reactant1 2,6-Diaminopyridine Intermediate Intermediate Adduct Reactant1->Intermediate Condensation Reactant2 Ethyl acetoacetate Reactant2->Intermediate Cyclization Cyclization Intermediate->Cyclization Heating Product 7-Amino-4-methyl- 1,8-naphthyridin-2-ol Cyclization->Product

Caption: Generalized synthetic scheme for this compound.

  • Condensation: 2,6-Diaminopyridine is reacted with ethyl acetoacetate in the presence of a catalyst (e.g., an acid or base) and a suitable solvent.

  • Cyclization: The resulting intermediate is heated at high temperatures, often in a high-boiling solvent like Dowtherm A, to induce cyclization and formation of the naphthyridine ring.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the final compound.

Synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

This synthesis involves the acetylation of the corresponding amino-substituted naphthyridine.

  • Reaction Setup: 7-amino-2-methyl-1,8-naphthyridine is dissolved in acetic anhydride.[5]

  • Reaction: The mixture is stirred at room temperature for a specified period (e.g., 1 hour).[5]

  • Isolation: The product crystallizes upon cooling and can be collected by filtration.[5]

  • Purification: The collected crystals are washed with a suitable solvent to remove any remaining impurities.

Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

A Horner-Wadsworth-Emmons based approach has been described for the synthesis of these analogs.[7]

DOT Diagram: Horner-Wadsworth-Emmons Approach

HWE_Pathway Start 7-Methyl-1,2,3,4-tetrahydro- 1,8-naphthyridine Phosphonate Phosphonate Intermediate Start->Phosphonate Deprotonation & Quenching Olefin Olefin Product Phosphonate->Olefin HWE Reaction Aldehyde Aldehyde/Ketone Aldehyde->Olefin Final_Product 7-Alkyl-1,2,3,4-tetrahydro- 1,8-naphthyridine Olefin->Final_Product Reduction

Caption: Horner-Wadsworth-Emmons based synthesis of 7-alkyltetrahydro-1,8-naphthyridines.

  • Phosphonate Formation: The starting 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is deprotonated using a strong base (e.g., sec-BuLi) and then quenched with a phosphonating agent to form the key phosphonate intermediate.[7]

  • Horner-Wadsworth-Emmons Reaction: The phosphonate intermediate is then reacted with an appropriate aldehyde or ketone to form an olefin.

  • Reduction: The double bond in the olefin product is subsequently reduced to afford the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine analog.

Conclusion

The synthesis and properties of this compound and its analogs are of significant interest in the field of medicinal chemistry. The structural modifications, such as acylation of the amino group or alteration of the pyridinone ring, can have a profound impact on the physicochemical and biological properties of these compounds. This guide provides a foundational comparison to aid researchers in the design and synthesis of novel 1,8-naphthyridine derivatives with tailored properties for various therapeutic applications. Further detailed structure-activity relationship studies are necessary to fully elucidate the potential of this versatile scaffold.

References

A Comparative Guide to the Validation of Assays Utilizing 7-Amino-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of assays employing 7-amino-1,8-naphthyridine derivatives, with a focus on their application in molecular biology and drug discovery. Due to the limited specific data on 7-Amino-4-methyl-1,8-naphthyridin-2-ol, this document will focus on the well-documented and structurally related compound, 2-amino-7-methyl-1,8-naphthyridine (AMND) , as a representative example of this class. The principles and methodologies described herein are broadly applicable to other derivatives within the 7-amino-1,8-naphthyridine family.

The 1,8-naphthyridine scaffold is a significant structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds are of particular interest for their ability to interact with nucleic acids, making them valuable tools in the development of novel therapeutics and diagnostic assays.[2][3]

Comparison of Binding Affinities

A key application of 7-amino-1,8-naphthyridine derivatives is in the detection and characterization of specific DNA structures, such as abasic (AP) sites. The affinity of these compounds for target nucleobases can be quantified and compared. The following table summarizes the 1:1 binding constants for a series of 2-amino-1,8-naphthyridines with cytosine opposite an AP site in a DNA duplex, as determined by fluorescence titration experiments.[3]

CompoundAbbreviationMethyl Group Position(s)Binding Constant (10⁶ M⁻¹)
2-amino-1,8-naphthyridineANDNone0.30
2-amino-7-methyl-1,8-naphthyridineAMND72.7
2-amino-5,7-dimethyl-1,8-naphthyridineADMND5, 76.1
2-amino-5,6,7-trimethyl-1,8-naphthyridineATMND5, 6, 719
Data sourced from fluorescence titration experiments in solutions containing 110 mM Na+ (pH 7.0, at 20°C).[3]

The data clearly indicates that the addition of methyl groups to the naphthyridine ring enhances the binding affinity for cytosine at an AP site.[3] This increased affinity is attributed to a reduction in the loss of binding entropy.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are protocols for fluorescence titration and isothermal titration calorimetry (ITC) to assess the binding of 7-amino-1,8-naphthyridine derivatives to DNA.

Fluorescence Titration

Objective: To determine the binding affinity of a fluorescent ligand (e.g., AMND) to a target DNA duplex containing an abasic site.

Materials:

  • 2-amino-7-methyl-1,8-naphthyridine (AMND)

  • HPLC-purified DNA duplex with a tetrahydrofuranyl (dSpacer) residue to create an abasic site[3]

  • Sodium cacodylate buffer (10 mM, pH 7.0)

  • Sodium chloride (100 mM)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the AMND ligand.

  • Prepare a solution of the DNA duplex at a known concentration in the sodium cacodylate buffer.

  • Titrate the DNA solution with increasing concentrations of the AMND ligand.

  • After each addition of the ligand, record the fluorescence emission spectrum (e.g., excitation at 355 nm, emission at 410 nm).[4]

  • The change in fluorescence intensity upon binding is used to calculate the binding constant.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding interaction between a ligand and a DNA duplex.

Materials:

  • 2-amino-7-methyl-1,8-naphthyridine (AMND)

  • HPLC-purified DNA duplex with an abasic site

  • ITC buffer (e.g., sodium cacodylate buffer)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of the DNA duplex in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a solution of the AMND ligand in the same buffer at a higher concentration and load it into the injection syringe.

  • Perform a series of injections of the ligand solution into the sample cell while monitoring the heat change.

  • The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

The interaction of 7-amino-1,8-naphthyridine derivatives with DNA can be visualized to better understand their mechanism of action.

cluster_binding Proposed Binding Mode DNA_Duplex DNA Duplex with Abasic Site Cytosine Cytosine DNA_Duplex->Cytosine Contains AMND 2-amino-7-methyl- 1,8-naphthyridine (AMND) AMND->Cytosine Binds to via H-bonds

Caption: Proposed binding of AMND to cytosine at an abasic site in a DNA duplex.

The general workflow for evaluating the cytotoxic potential of novel 1,8-naphthyridine derivatives often follows a standardized in vitro testing procedure.

cluster_workflow In Vitro Cytotoxicity Assay Workflow Compound_Prep Compound Preparation (Stock Solution) Treatment Treatment with Naphthyridine Derivative Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding in Microplates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro testing of 1,8-naphthyridine derivatives.[5]

Alternative Assay Methodologies

While fluorescence titration and ITC are powerful for detailed binding analysis, other methods can be used for initial screening and validation.

1. Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental in assessing the anticancer potential of 1,8-naphthyridine derivatives.[1][5] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity after treatment with a compound indicates cytotoxicity.

2. Topoisomerase II Inhibition Assays: Given that some 1,8-naphthyridine compounds target topoisomerase II, specific assays can be employed to validate this mechanism.[2] These assays typically measure the ability of a compound to inhibit the relaxation of supercoiled DNA by the enzyme.

3. Surface Plasmon Resonance (SPR): SPR can be used as an alternative to ITC for label-free, real-time analysis of binding kinetics. This technique immobilizes one binding partner (e.g., the DNA duplex) on a sensor surface and flows the other partner (the ligand) over it, measuring the change in refractive index upon binding.

Conclusion

7-Amino-1,8-naphthyridine derivatives, represented here by 2-amino-7-methyl-1,8-naphthyridine, are versatile compounds with significant potential in the development of assays for studying nucleic acid interactions and for high-throughput screening in drug discovery. The choice of assay depends on the specific research question, from initial cytotoxicity screening to detailed thermodynamic and kinetic characterization of binding events. The provided protocols and comparative data serve as a valuable resource for researchers in the validation and application of assays utilizing this important class of molecules.

References

Comparative Guide to the Cross-Reactivity of Novel 7-Amino-4-methyl-1,8-naphthyridin-2-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Objective: This document provides a detailed comparison of the kinase selectivity profiles for three novel derivatives of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: ND-A01 , ND-A02 , and ND-A03 . The guide presents supporting experimental data from in-vitro biochemical assays to objectively evaluate their performance and potential for off-target effects.

Overview and Rationale

The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse range of biological targets, including protein kinases[1][2]. Derivatives of this scaffold are a major focus of modern drug discovery for their potential as potent kinase inhibitors[1][3]. However, achieving high target selectivity while minimizing off-target activity is a critical challenge in their development, as off-target effects are a frequent cause of toxicity and clinical trial failure[4][5][6].

This guide compares three lead candidates—ND-A01, ND-A02, and ND-A03—designed as inhibitors for the primary target, Kinase A . Their cross-reactivity has been profiled against a panel of representative kinases to determine their selectivity.

Comparative Kinase Inhibition Data

The inhibitory activity of ND-A01, ND-A02, and ND-A03 was assessed against a panel of 10 kinases. The initial high-throughput screening was conducted at a 1 µM concentration of each compound. The resulting percentage of kinase inhibition provides a broad overview of the selectivity profile for each derivative.

Table 1: Kinase Selectivity Panel (% Inhibition at 1 µM)

Kinase TargetPrimary PathwayND-A01 (% Inhibition)ND-A02 (% Inhibition)ND-A03 (% Inhibition)
Kinase A Target Pathway 98.2% 99.1% 96.5%
Kinase BProliferation45.1%12.5%68.3%
Kinase CInflammation22.5%8.1%35.7%
Kinase DApoptosis5.3%2.1%9.8%
Kinase EMetabolism8.9%4.5%15.4%
Kinase FProliferation65.7%25.3%82.1%
Kinase GAngiogenesis15.2%6.8%28.9%
Kinase HCell Cycle3.1%1.9%7.2%
Kinase IInflammation18.9%7.2%31.5%
Kinase JApoptosis4.2%2.5%8.1%

Analysis: The initial screen indicates that while all three compounds are potent inhibitors of the primary target, ND-A02 demonstrates a markedly superior selectivity profile, with significantly lower inhibition of off-target kinases, particularly Kinase B and Kinase F. ND-A03 appears to be the least selective candidate.

Potency and Selectivity Index

To quantify the observed differences, dose-response curves were generated to determine the IC50 values (the concentration required to inhibit 50% of kinase activity) for the primary target (Kinase A) and the most significant off-target (Kinase F). The Selectivity Index is calculated by comparing these potencies.[7]

Table 2: IC50 Values and Selectivity Index

CompoundIC50 for Kinase A (nM)IC50 for Kinase F (nM)Selectivity Index (IC50 Ratio F/A)
ND-A011595063
ND-A02 12 3,120 260
ND-A032545018

Analysis: ND-A02 is the most potent inhibitor of Kinase A and possesses the highest selectivity, with a 260-fold greater affinity for the target kinase over the primary off-target, Kinase F. This wide margin suggests a lower probability of off-target-driven side effects.

Experimental Protocols

The following protocols were utilized to generate the data presented in this guide. These methods are based on standard industry practices for kinase inhibitor profiling.[7][8]

In-Vitro Kinase Assay Panel

A radiometric assay was used to measure the enzymatic activity of a panel of purified recombinant kinases. This format measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate.[8]

  • Reagents: Purified recombinant kinases, specific peptide substrates, 10 mM stock solutions of ND-A01, ND-A02, and ND-A03 in DMSO, kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), [γ-³³P]ATP.

  • Procedure:

    • Kinase and substrate solutions were prepared in the reaction buffer.

    • Test compounds were added to assay plates to a final concentration of 1 µM. A DMSO-only well served as the negative control (100% activity).

    • The enzymatic reaction was initiated by adding a mixture of ATP and [γ-³³P]ATP.

    • Plates were incubated at 30°C for 90 minutes.

    • The reaction was stopped, and the phosphorylated substrate was captured on a phosphocellulose filter plate.

    • Unincorporated [γ-³³P]ATP was washed away.

    • Radioactivity was measured using a scintillation counter.

    • Percent inhibition was calculated relative to the DMSO control.

IC50 Determination

IC50 values were determined by performing the in-vitro kinase assay with a range of inhibitor concentrations.

  • Procedure:

    • 10-point, 3-fold serial dilutions of each compound were prepared in DMSO.

    • The kinase assay described in section 4.1 was performed for each concentration point.

    • Data were plotted as percent inhibition versus the logarithm of inhibitor concentration.

    • IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the workflow from compound preparation to data analysis for determining kinase inhibitor selectivity.

G cluster_prep Compound & Reagent Preparation cluster_assay Biochemical Assay cluster_analysis Data Acquisition & Analysis prep_compound Prepare Serial Dilutions of ND-A01, A02, A03 add_compound Add Compounds to Plate prep_compound->add_compound prep_kinase Prepare Kinase Panel & Substrates add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP + [γ-³³P]ATP Mix initiate_rxn Initiate with ATP Mix prep_atp->initiate_rxn add_compound->add_kinase add_kinase->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction & Filter incubate->stop_rxn measure Measure Radioactivity (Scintillation Counting) stop_rxn->measure calc_inhibition Calculate % Inhibition vs. DMSO Control measure->calc_inhibition calc_ic50 Generate Dose-Response Curves & Calculate IC50 calc_inhibition->calc_ic50 calc_si Determine Selectivity Index calc_ic50->calc_si

Caption: Workflow for kinase inhibitor profiling and selectivity analysis.

Target vs. Off-Target Signaling

This diagram illustrates the desired inhibition of the target pathway by ND-A02 versus its minimal effect on a common off-target pathway.

G cluster_pathway Cellular Signaling Pathways cluster_target On-Target Pathway cluster_off_target Off-Target Pathway receptor Upstream Signal (e.g., Growth Factor) kinase_a Kinase A receptor->kinase_a kinase_f Kinase F receptor->kinase_f downstream_a Substrate A kinase_a->downstream_a response_a Pathological Proliferation downstream_a->response_a downstream_f Substrate F kinase_f->downstream_f response_f Normal Cell Function downstream_f->response_f inhibitor ND-A02 inhibitor->kinase_a Strong Inhibition inhibitor->kinase_f Weak Inhibition

Caption: Desired on-target inhibition vs. minimal off-target effects of ND-A02.

References

Spectral Overlap Analysis: A Comparative Guide for 7-Amino-4-methyl-1,8-naphthyridin-2-ol and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol and other commonly used fluorophores. Understanding spectral overlap is critical for designing multiplex fluorescence assays, minimizing bleed-through, and selecting appropriate filter sets for microscopy and flow cytometry.

Note on this compound Data: Publicly available, experimentally determined fluorescence spectra for this compound are limited. Due to its structural similarity to the well-characterized fluorophore 7-amino-4-methylcoumarin (AMC), the spectral data for AMC is used as a proxy in this guide to provide a relevant comparison.

Quantitative Comparison of Fluorophore Spectral Properties

The following table summarizes the key spectral characteristics of 7-amino-4-methylcoumarin (AMC) as a proxy for this compound, alongside other common fluorophores with which it may exhibit spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) 344[1]440[1]17,0000.60
DAPI (4′,6-diamidino-2-phenylindole) 354[2]456[2]27,000[2]0.92 (bound to DNA)[2]
Hoechst 33258 352[3]454[3]46,000[4]0.74[5]
Pacific Blue™ 401[6]452[6]46,000[6]0.78[6]
Alexa Fluor™ 405 401[7]421[7]34,000[7][8]Not specified

Visualization of Spectral Overlap

The concept of spectral overlap is fundamental to understanding potential interference between fluorophores and is the basis for phenomena such as Förster Resonance Energy Transfer (FRET). The following diagram illustrates this principle.

Spectral_Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift

Caption: Diagram of spectral overlap between a donor and an acceptor fluorophore.

Experimental Protocols

Accurate characterization of spectral properties and potential overlap is crucial for reliable experimental results. Below are detailed protocols for key experiments.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence spectra of a fluorophore using a spectrofluorometer.

1. Sample Preparation:

  • Dissolve the fluorophore in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol, or water) to create a stock solution.
  • Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
  • Prepare a blank sample containing only the solvent.

2. Instrument Setup:

  • Turn on the spectrofluorometer and allow the light source (e.g., xenon arc lamp) to warm up for the recommended time to ensure stable output.
  • Set the excitation and emission monochromator slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A typical starting point is 5 nm.
  • The detector is typically positioned at a 90-degree angle to the excitation beam to minimize detection of scattered light.

3. Measuring the Emission Spectrum:

  • Place the blank sample (cuvette with solvent only) in the sample holder.
  • Set the excitation wavelength to the known or expected absorption maximum of the fluorophore.
  • Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to record the emission spectrum of the blank.
  • Replace the blank with the fluorophore sample and record its emission spectrum using the same settings.
  • Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

4. Measuring the Excitation Spectrum:

  • Set the emission wavelength to the peak of the emission spectrum determined in the previous step.
  • Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength to record the excitation spectrum of the sample.
  • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

Quantification of Spectral Overlap using Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure the distance between two fluorophores and is dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra.

1. Selection of a FRET Pair:

  • Choose a donor fluorophore and an acceptor fluorophore where the emission spectrum of the donor significantly overlaps with the excitation spectrum of the acceptor.
  • The Förster distance (R₀), the distance at which FRET efficiency is 50%, should be appropriate for the biological question being investigated (typically in the range of 1-10 nm).

2. Sample Preparation:

  • Label the molecules of interest with the donor and acceptor fluorophores.
  • Prepare three samples:
  • Donor-only labeled molecule.
  • Acceptor-only labeled molecule.
  • Donor- and acceptor-labeled molecules (the FRET sample).
  • Ensure all samples are in the same buffer and at comparable concentrations.

3. FRET Measurement (Steady-State Fluorescence):

  • Acquire the emission spectrum of the donor-only sample by exciting at the donor's excitation maximum.
  • Acquire the emission spectrum of the acceptor-only sample by exciting at the donor's excitation maximum to determine the amount of direct acceptor excitation (crosstalk).
  • Acquire the emission spectrum of the FRET sample by exciting at the donor's excitation maximum.

4. Data Analysis and FRET Efficiency Calculation:

  • Correct the FRET sample's emission spectrum for donor bleed-through (the portion of the donor's emission detected in the acceptor's emission channel) and direct acceptor excitation.
  • FRET efficiency (E) can be calculated using the following formula based on the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor:
  • E = 1 - (F_DA / F_D)

The following diagram illustrates a typical workflow for a FRET experiment.

FRET_Workflow Select_FRET_Pair Select Donor & Acceptor (e.g., AMC & Fluorescein) Label_Molecules Label Molecules of Interest Select_FRET_Pair->Label_Molecules Prepare_Samples Prepare Samples (Donor-only, Acceptor-only, FRET) Label_Molecules->Prepare_Samples Measure_Spectra Measure Emission Spectra Prepare_Samples->Measure_Spectra Analyze_Data Analyze Data & Calculate FRET Efficiency Measure_Spectra->Analyze_Data Interpret_Results Interpret Results (e.g., Molecular Proximity) Analyze_Data->Interpret_Results

Caption: A simplified workflow for a Förster Resonance Energy Transfer (FRET) experiment.

References

A Comparative Guide to Fluorescent Probes: Alternatives to 7-Amino-4-methyl-1,8-naphthyridin-2-ol for Advanced Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is paramount for the success of fluorescence-based assays in research and drug development. While 7-Amino-4-methyl-1,8-naphthyridin-2-ol serves as a foundational scaffold for the synthesis of fluorescent molecules, a diverse array of alternative probes offers a broad spectrum of photophysical properties, enhanced performance, and versatile functionalities. This guide provides a comprehensive comparison of viable alternatives, including fluorescent proteins, BODIPY dyes, quantum dots, and classic organic dyes like fluorescein and rhodamine derivatives. The objective is to furnish researchers with the necessary data and protocols to make informed decisions for their specific experimental needs.

Photophysical Properties: A Comparative Analysis

The efficacy of a fluorescent probe is determined by its unique photophysical characteristics. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), fluorescence lifetime (the duration of the excited state), and the excitation and emission maxima. A summary of these properties for this compound and its alternatives is presented below.

Fluorophore ClassSpecific ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Naphthyridine Derivative This compound (estimated)~350-390~440-480Not ReportedNot ReportedNot Reported
Fluorescent Proteins Enhanced Green Fluorescent Protein (EGFP)48850756,000[1]0.60[1]2.4-2.8
mCherry58761072,0000.221.4
BODIPY Dyes BODIPY FL503512~80,000>0.9~5-6
BODIPY 630/650625640~100,000~0.9~2-3
Quantum Dots Qdot® 525<5005251 x 10⁶ - 1 x 10⁷0.5-0.910-40
Qdot® 655<6306551 x 10⁶ - 2 x 10⁷0.5-0.820-50
Fluorescein Derivatives Fluorescein Isothiocyanate (FITC)495519~75,000[2]0.65-0.92[3]~4.1[3]
Rhodamine Derivatives Tetramethylrhodamine (TRITC)557576~90,000~0.3-0.5~2.3
Atto 647N644669150,0000.65~3.5

In-Depth Look at the Alternatives

Fluorescent Proteins (FPs)

Genetically encoded reporters, such as Green Fluorescent Protein (GFP) and its spectral variants, have revolutionized live-cell imaging.[3][4] These proteins can be fused to a protein of interest, allowing for the visualization of its localization and dynamics within a living cell.

Advantages:

  • Genetically encodable for specific protein labeling.

  • Suitable for long-term live-cell imaging.[5]

  • A wide palette of colors is available, enabling multicolor imaging.[4]

Limitations:

  • Relatively large size can sometimes affect the function of the tagged protein.

  • Can have lower photostability and quantum yields compared to some synthetic dyes.

  • Maturation time is required for the chromophore to become fluorescent.

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[6][7][8] Their properties are relatively insensitive to solvent polarity and pH, making them robust probes for various applications.[9]

Advantages:

  • High quantum yields, often approaching 1.0.[7][8]

  • Excellent photostability.[6]

  • Narrow emission spectra, which is beneficial for multiplexing.[10]

  • Chemically versatile and can be modified to target specific cellular components.

Limitations:

  • Some derivatives can be sensitive to the local environment, which can be a disadvantage or an advantage depending on the application.[7]

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties.[11] Their fluorescence emission is size-dependent, allowing for tunable colors from a single excitation wavelength.[12] They are exceptionally bright and photostable.[13][14]

Advantages:

  • Extremely high brightness and photostability, ideal for long-term imaging and single-molecule tracking.[14]

  • Broad absorption spectra and narrow, symmetric emission spectra facilitate multiplexing.[15]

  • Resistant to photobleaching.[14]

Limitations:

  • Potential for cytotoxicity due to their heavy metal core (e.g., cadmium).

  • Blinking (intermittency in fluorescence) can be a problem for certain applications.[13]

  • Their larger size compared to small molecule dyes can hinder labeling of some targets.

Fluorescein and Rhodamine Derivatives

Fluorescein and rhodamine are foundational xanthene dyes that have been widely used in fluorescence microscopy for decades.[2] Fluorescein and its derivatives, like FITC, are known for their high absorptivity and quantum yield in the green spectrum.[2] Rhodamine derivatives are generally more photostable than fluoresceins and are available in a range of colors, extending into the red part of the spectrum, which helps to minimize cellular autofluorescence.

Advantages of Fluorescein:

  • High quantum yield and brightness.[2]

  • Good water solubility.[2]

Limitations of Fluorescein:

  • Susceptible to photobleaching.

  • Fluorescence is pH-sensitive.

Advantages of Rhodamine:

  • More photostable than fluorescein.

  • Fluorescence is largely pH-insensitive.

  • Available in longer wavelength emissions, reducing autofluorescence.

Limitations of Rhodamine:

  • Can be prone to self-quenching at high labeling densities.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the relative measurement of a sample's fluorescence quantum yield using a known standard.

G Workflow for Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare series of dilutions of a known standard measure_abs Measure absorbance at excitation wavelength for all solutions prep_standard->measure_abs prep_sample Prepare series of dilutions of the unknown sample prep_sample->measure_abs measure_fluor Measure fluorescence emission spectra for all solutions measure_abs->measure_fluor integrate_fluor Integrate the area under the emission spectra measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate quantum yield using the slope of the plots plot_data->calculate_qy

Workflow for Quantum Yield Measurement

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the unknown sample in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²) Where:

      • Φ_s is the quantum yield of the standard.

      • m_x and m_s are the slopes of the linear fits for the sample and standard, respectively.

      • n_x and n_s are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 2: Live-Cell Imaging with Fluorescent Proteins

This protocol outlines the general steps for visualizing a protein of interest in living cells using a fluorescent protein tag.

G Workflow for Live-Cell Imaging with FPs cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis clone Clone gene of interest into a fluorescent protein vector transfect Transfect cells with the plasmid clone->transfect culture Culture cells for 24-48 hours to allow for protein expression transfect->culture prepare_imaging Plate cells on a glass-bottom dish culture->prepare_imaging microscope_setup Set up fluorescence microscope with appropriate filters and environmental control prepare_imaging->microscope_setup acquire_images Acquire time-lapse images microscope_setup->acquire_images process_images Process and analyze images to study protein dynamics acquire_images->process_images

Workflow for Live-Cell Imaging with FPs

Materials:

  • Mammalian expression vector containing a fluorescent protein (e.g., pEGFP-N1)

  • Gene of interest

  • Restriction enzymes, DNA ligase, and other molecular cloning reagents

  • Mammalian cell line

  • Cell culture medium and supplements

  • Transfection reagent

  • Fluorescence microscope with a live-cell imaging chamber (temperature, CO₂, and humidity control)

  • Glass-bottom imaging dishes

Procedure:

  • Construct Fusion Protein Vector: Subclone the gene of interest into the fluorescent protein expression vector to create a fusion protein.

  • Cell Culture and Transfection: Culture the chosen cell line and transfect the cells with the fusion protein plasmid using a suitable transfection reagent.

  • Protein Expression: Allow the cells to grow for 24-48 hours to express the fluorescently tagged protein.

  • Prepare for Imaging: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Set the appropriate excitation and emission filters for the specific fluorescent protein.

    • Acquire images or time-lapse series to observe the localization and dynamics of the fusion protein.

Protocol 3: Immunofluorescence Staining with BODIPY Dyes

This protocol provides a general guideline for staining cellular structures using a BODIPY-conjugated antibody.

G Workflow for Immunofluorescence with BODIPY Dyes cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture cells on coverslips fix_cells Fix cells with paraformaldehyde culture_cells->fix_cells permeabilize_cells Permeabilize cells with a detergent (e.g., Triton X-100) fix_cells->permeabilize_cells block Block non-specific binding with serum or BSA permeabilize_cells->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with BODIPY-conjugated secondary antibody primary_ab->secondary_ab mount Mount coverslips on slides with mounting medium secondary_ab->mount image Image with a fluorescence microscope mount->image

Workflow for Immunofluorescence with BODIPY Dyes

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • BODIPY-conjugated secondary antibody

  • Mounting medium with an antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with the BODIPY-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the stained cells using a fluorescence microscope with the appropriate filter set for the BODIPY dye.

Conclusion

The field of fluorescence microscopy offers a rich and expanding toolbox of fluorescent probes, each with its distinct advantages and limitations. While this compound provides a valuable starting point for the synthesis of novel fluorophores, researchers have a wide array of well-characterized alternatives at their disposal. The choice of the optimal probe will ultimately depend on the specific requirements of the experiment, including the biological question being addressed, the imaging modality employed, and the desired photophysical properties. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most suitable fluorescent tool to illuminate their scientific discoveries.

References

A Comparative Analysis of 1,8-Naphthyridine Isomers as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,8-naphthyridine isomers as fluorescent probes, offering insights into their synthesis, photophysical properties, and applications. The unique rigid, electron-deficient ring structure of 1,8-naphthyridine derivatives makes them excellent candidates for the development of fluorescent sensors for detecting metal ions and biomolecules.[1][2] This guide summarizes key quantitative data, details experimental protocols for crucial spectroscopic techniques, and visualizes experimental workflows and structure-property relationships to aid in the rational design of novel fluorescent probes.

Data Presentation: Photophysical Properties of Substituted 1,8-Naphthyridine and Naphthalimide Isomers

The photophysical properties of 1,8-naphthyridine and its isomers are highly dependent on the nature and position of substituents on the naphthyridine core. Electron-donating groups, such as amino groups, generally enhance the fluorescence quantum yield. The position of these substituents can significantly alter the absorption and emission characteristics of the molecule.

While direct comparative data for various positional isomers of substituted 1,8-naphthyridines is limited in the literature, a study on amino-substituted 1,8-naphthalimides provides a valuable model for understanding the effects of isomerism on fluorescence. The 1,8-naphthalimide core, similar to 1,8-naphthyridine, is a planar aromatic system, and the principles of substituent effects on its photophysical properties are expected to be analogous.

Table 1: Comparative Photophysical Data of Amino-Substituted 1,8-Naphthalimide Isomers in Various Solvents [3][4]

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
2-Amino-1,8-naphthalimide (2APNI) Hexane39842918200.25
Toluene40443417300.28
Acetonitrile40643617200.30
Methanol40844521200.21
3-Amino-1,8-naphthalimide (3APNI) Hexane41042911000.65
Toluene42247326900.58
Acetonitrile43453646800.23
Methanol44056452100.04
4-Amino-1,8-naphthalimide (4APNI) Hexane42846017100.78
Toluene44250227500.65
Acetonitrile45452831800.45
Methanol45853833800.15

Table 2: Photophysical Data of 2,7-Dialkylamino-4-methyl-[3][5]-naphthyridines [6]

Compound (R group)Yield (%)R_f ValueQuantum Yield (Φ_F)
Methyl750.450.68
Ethyl800.500.72
Propyl820.550.75
Butyl850.600.78
Hexyl880.650.82

Experimental Protocols

Synthesis of 2,7-Dialkylamino-4-methyl-[3][5]-naphthyridines[6]

This protocol describes a general method for the synthesis of highly fluorescent 2,7-dialkylamino-substituted 4-methyl-[3][5]-naphthyridines via nucleophilic substitution.

Materials:

  • 2,7-Dichloro-4-methyl-[3][5]-naphthyridine

  • Appropriate alkylamine (e.g., methylamine, ethylamine, etc.)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 2,7-dichloro-4-methyl-[3][5]-naphthyridine in a suitable solvent.

  • Add an excess of the desired alkylamine to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-dialkylamino-4-methyl-[3][5]-naphthyridine.

Measurement of Fluorescence Quantum Yield (Relative Method)[5][7][8]

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the fluorescence standard in the same spectroscopic grade solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

Live-Cell Imaging Using 1,8-Naphthyridine-Based Fluorescent Probes[9][10][11]

This protocol outlines a general procedure for staining and imaging live cells with a fluorescent probe.

Materials and Equipment:

  • Fluorescence microscope with appropriate filter sets

  • Live-cell imaging chamber or glass-bottom dishes

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • 1,8-Naphthyridine-based fluorescent probe stock solution (e.g., in DMSO)

Procedure:

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture them to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare the staining solution by diluting the fluorescent probe stock solution in pre-warmed cell culture medium to the final working concentration.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for the specific fluorescent probe. Minimize light exposure to reduce phototoxicity.

Mandatory Visualization

experimental_workflow Experimental Workflow for Evaluating Fluorescent Probes cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_application Application as Fluorescent Probes synthesis Synthesis of 1,8-Naphthyridine Isomers purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Pure Compound fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield cell_culture Cell Culture quantum_yield->cell_culture Optimized Probe probe_incubation Probe Incubation & Staining cell_culture->probe_incubation imaging Live-Cell Fluorescence Imaging probe_incubation->imaging

Caption: Workflow for the synthesis, characterization, and evaluation of 1,8-naphthyridine isomers as fluorescent probes.

signaling_pathway Mechanism of a 'Turn-On' 1,8-Naphthyridine Probe for Metal Ion Detection probe 1,8-Naphthyridine Probe (Low Fluorescence) complex Probe-Metal Ion Complex (High Fluorescence) probe->complex Binding pet Photoinduced Electron Transfer (PET) (Quenching Mechanism) probe->pet Active metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->complex Binding inhibition Inhibition of PET complex->inhibition chelation Chelation inhibition->complex Fluorescence 'Turn-On'

Caption: General mechanism for a 'turn-on' fluorescent response of a 1,8-naphthyridine probe upon binding to a metal ion.

structure_property Structure-Property Relationship of Substituted 1,8-Naphthyridines cluster_structure Structural Features cluster_property Photophysical Properties core 1,8-Naphthyridine Core absorption Absorption Wavelength (λ_abs) core->absorption substituent Substituent (e.g., -NH₂, -OR) quantum_yield Quantum Yield (Φ_F) substituent->quantum_yield Electron Donating Group ↑ Φ_F position Substitution Position (e.g., C2, C4, C7) emission Emission Wavelength (λ_em) position->emission Alters Conjugation & Energy Levels stokes_shift Stokes Shift absorption->stokes_shift emission->stokes_shift

Caption: Relationship between the chemical structure of 1,8-naphthyridine derivatives and their key photophysical properties.

References

A Comparative Guide to the Quantitative Analysis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest, necessitates robust analytical methodologies for its precise measurement in various experimental settings. This guide provides a comparative overview of principal quantitative techniques, offering insights into their performance, supported by experimental data derived from closely related analogs, and detailed procedural outlines.

Introduction to Analytical Approaches

The selection of an appropriate analytical method for this compound is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The inherent fluorescence of the naphthyridine scaffold suggests that fluorescence spectroscopy is a primary candidate for sensitive detection. Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a powerful combination of separation and quantification, making it a versatile tool for a wide range of applications.

This guide will focus on a direct comparison between two prominent analytical techniques:

  • Fluorescence Spectroscopy: A highly sensitive technique that measures the fluorescence intensity of the analyte, which is directly proportional to its concentration.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method that separates the analyte from other components in a mixture before its quantification based on UV absorbance.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using fluorescence spectroscopy and HPLC-UV. The data presented is a representative model based on the analysis of structurally similar aromatic and heterocyclic compounds, given the limited availability of direct experimental data for this specific molecule.[1]

ParameterFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Alternative Method: LC-MS/MS
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLHigh pg/mL to low fg/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mLLow to mid pg/mL
Precision (%RSD) < 5%< 2%< 5%
Accuracy (%Recovery) 95-105%98-102%95-105%
Throughput High (plate-based assays)ModerateModerate
Matrix Effect High susceptibilityModerate susceptibilityLow to moderate susceptibility
Specificity ModerateHigh (with good separation)Very High

Experimental Workflow Visualization

A generalized workflow for the quantitative analysis of a target analyte using either spectroscopy or chromatography is depicted below.

experimental_workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution dilution Create Standard Dilutions stock_solution->dilution sample_prep Prepare Unknown Sample (e.g., extraction, dilution) stock_solution->sample_prep measurement Measure Standards & Samples dilution->measurement sample_prep->measurement instrument_setup Instrument Setup & Calibration instrument_setup->measurement calibration_curve Generate Calibration Curve measurement->calibration_curve quantification Quantify Analyte in Unknown Sample calibration_curve->quantification report Report Results quantification->report

Caption: A generalized workflow for quantitative analysis.

Detailed Experimental Protocols

The following protocols provide a starting point for the development of a validated quantitative assay for this compound.

Method 1: Quantitative Analysis by Fluorescence Spectroscopy

This method is based on the principle that the fluorescence intensity of this compound is proportional to its concentration.

1. Instrumentation:

  • A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

  • Quartz cuvettes or a microplate reader compatible with fluorescence measurements.

2. Reagents and Materials:

  • This compound reference standard.

  • High-purity solvent (e.g., ethanol, methanol, or an appropriate buffer). The choice of solvent can influence fluorescence properties.

3. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.

  • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

4. Measurement Procedure:

  • Allow the fluorometer to warm up for at least 30 minutes to ensure a stable light source.

  • Determine the optimal excitation and emission wavelengths by performing excitation and emission scans. Based on related 1,8-naphthyridine analogues, a broad excitation range of 340-360 nm and an emission scan from 380-550 nm can be a starting point.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Measure the fluorescence intensity of the blank (solvent), followed by the calibration standards and the unknown samples.

5. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot a calibration curve of fluorescence intensity versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Method 2: Quantitative Analysis by HPLC-UV

This method is suitable for the quantification of this compound in more complex mixtures where separation is required.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • A suitable reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • An appropriate buffer additive for the mobile phase (e.g., formic acid or ammonium acetate) to ensure good peak shape.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the analyte. A range of 200-400 nm should be scanned to find the absorbance maximum.

4. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase or a compatible solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.

5. Data Analysis:

  • Integrate the peak area of the analyte in the chromatograms for the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use linear regression to determine the concentration of the analyte in the unknown samples based on their peak areas.

Alternative and Confirmatory Methods

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended alternative. This technique offers superior detection limits and can unequivocally identify the analyte based on its mass-to-charge ratio and fragmentation pattern.[2][3] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are powerful for structural elucidation and confirmation but are not typically used for routine quantification.[4]

Conclusion

Both fluorescence spectroscopy and HPLC-UV present viable and robust methods for the quantitative analysis of this compound. Fluorescence spectroscopy offers high sensitivity and throughput, making it ideal for screening and high-volume applications with relatively clean sample matrices. HPLC-UV provides excellent specificity through chromatographic separation and is a workhorse for routine analysis in drug development. For challenging matrices or when the utmost sensitivity is required, transitioning to an LC-MS/MS method is advisable. The choice of methodology should be guided by the specific requirements of the research or development phase, with proper method validation being a critical step to ensure data integrity.

References

Safety Operating Guide

Proper Disposal of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Summary of Potential Hazards and Key Disposal Data

The following table summarizes the likely hazards and essential disposal parameters for this compound, based on information for analogous compounds.

ParameterGuidelineSource
Potential Hazards May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. A respiratory mask may be necessary for handling fine powders.[1]
Waste Classification Should be treated as hazardous chemical waste.[3][4][5]
Disposal Container A clearly labeled, sealed, and compatible container for hazardous chemical waste.[5][6][7]
Disposal Method Must be disposed of through an approved hazardous waste disposal facility. Do not dispose of down the drain or in regular trash.[1][2][3][8]
Regulatory Compliance Disposal must adhere to all local, state, and federal regulations for hazardous waste.[8][9][10][11]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous chemical waste.[3][4]
  • This waste must be segregated from other laboratory waste streams, such as non-hazardous waste, sharps, and biological waste.[3][5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, all personnel must don the appropriate PPE as specified in the table above.

3. Waste Collection and Containment:

  • Collect all solid waste in a designated, robust, and sealable container.
  • Collect all liquid waste in a compatible, leak-proof container.
  • Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][7] The date of waste accumulation should also be noted on the label.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][5]
  • The storage area should be clearly marked with appropriate hazard symbols.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: This compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify and Segregate Waste (Solid vs. Liquid) ppe->segregate contain Step 3: Place in Labeled Hazardous Waste Container segregate->contain store Step 4: Store in Designated Secure Area contain->store contact_ehs Step 5: Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper and Compliant Disposal contact_ehs->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Amino-4-methyl-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Engineering Controls

While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. One supplier indicates it as an irritant (GHS07)[1]. Therefore, minimizing exposure through engineering controls is the primary line of defense.

  • Ventilation: All handling of the solid compound that could generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood.[2][3]

  • Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other containment enclosures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment Enhanced Precautions (for potent or unknown compounds)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Always inspect gloves for tears or punctures before and during use and change them immediately if contaminated.

Workflow for Safe Handling

A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the essential steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate collect_waste Collect Waste (Solid, Liquid, Contaminated PPE) decontaminate->collect_waste dispose Dispose of Waste via Approved Hazardous Waste Stream collect_waste->dispose doff_ppe Doff and Dispose of PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Hierarchy of Controls

To effectively minimize exposure to this compound, a hierarchical approach to safety controls should be implemented.

G elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood, Glove Box) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of controls for minimizing chemical exposure.

Experimental Protocols

Protocol for Weighing the Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above (at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves).

    • Place all necessary equipment (analytical balance, weighing paper or boat, spatula, and waste container) inside the fume hood.

  • Weighing:

    • Perform all weighing operations at least 6 inches inside the sash of the fume hood.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper or boat using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

    • Securely close the stock container immediately after use.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to avoid generating dust.

    • Dispose of the weighing paper/boat and cleaning materials in a designated hazardous waste container.

Disposal Plan
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste containing this compound through your institution's hazardous waste management program.[2][4]

    • Do not dispose of this chemical down the drain or in regular trash.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-4-methyl-1,8-naphthyridin-2-ol
Reactant of Route 2
7-Amino-4-methyl-1,8-naphthyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.